Physicochemical properties of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea
This technical guide provides an in-depth physicochemical and synthetic profile of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , a specific diarylurea derivative utilized in medicinal chemistry structure-activity relations...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth physicochemical and synthetic profile of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , a specific diarylurea derivative utilized in medicinal chemistry structure-activity relationship (SAR) studies.
Technical Whitepaper | Version 1.0
Executive Summary
1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea is an unsymmetrical diarylurea characterized by a para-bromo substitution on one phenyl ring and an ortho-methoxy substitution on the other. This specific substitution pattern is critical in drug discovery; the ortho-methoxy group often induces a conformational lock via intramolecular hydrogen bonding, influencing the molecule's binding affinity to kinase pockets (e.g., VEGFR, PDGFR) compared to its para-isomer analogs. This guide details its chemical architecture, synthesis, and physicochemical properties.[1][2]
The molecule consists of a central urea linker (-NH-CO-NH-) connecting two aromatic domains.
Domain A (4-Bromophenyl): The bromine atom at the para-position increases lipophilicity (
effect) and serves as a potential handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to extend the scaffold.
Domain B (2-Methoxyphenyl): The methoxy group at the ortho-position is sterically significant. It frequently acts as an intramolecular hydrogen bond acceptor for the proximal urea proton, planarizing the molecule and reducing the entropic penalty upon binding to biological targets.
Synthesis Protocols
The synthesis of diarylureas is robust, typically proceeding via the reaction of an aryl isocyanate with an aryl amine. For this specific derivative, two pathways are viable.
Pathway A: The Isocyanate Route (Recommended)
This method is preferred for its high yield and clean workup.
Reaction Scheme:
Detailed Protocol:
Preparation: Charge a flame-dried round-bottom flask with 2-methoxyaniline (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.1 M concentration).
Addition: Cool the solution to 0°C. Add 4-bromophenyl isocyanate (1.05 equiv) dropwise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. The product typically precipitates as a white solid during this time.
Workup: Filter the precipitate under vacuum. Wash the filter cake with cold DCM (
) and diethyl ether () to remove unreacted starting materials.
Purification: If necessary, recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture.
Pathway B: In Situ Generation (Triphosgene)
Used when the isocyanate is not commercially available.
Dissolve 4-bromoaniline (1.0 equiv) and Triethylamine (2.5 equiv) in anhydrous THF.
Add Triphosgene (0.35 equiv) at 0°C to generate the isocyanate in situ.
Add 2-methoxyaniline (1.0 equiv) and reflux for 2 hours.
Caption: Synthesis workflow via the isocyanate addition method, ensuring high purity through precipitation.
Physicochemical Properties[2][3][4][5]
Solid-State Properties
Appearance: White to off-white crystalline powder.
Melting Point (MP):
Experimental (Para-isomer analog): 225–227°C.
Predicted (Ortho-isomer):175–195°C . The ortho-methoxy group disrupts the optimal intermolecular hydrogen bonding network seen in para-isomers, typically lowering the melting point relative to the para-analog.
Crystallinity: High. Diarylureas form strong intermolecular hydrogen bond networks (R22(8) motifs) in the crystal lattice.
Solution Properties
Solubility Profile:
Water: Insoluble (< 0.1 mg/mL).
DMSO/DMF: Soluble (> 20 mg/mL).
Ethanol: Sparingly soluble (increases with heat).
Lipophilicity (LogP):
Calculated LogP (cLogP): ~3.8 – 4.1.
Note: The molecule is highly lipophilic, consistent with Lipinski's Rule of 5 (LogP < 5), making it suitable for oral bioavailability considerations, though solubility formulations (e.g., micronization) are often required.
Spectral Signature (Predicted)
Researchers should verify identity using these characteristic NMR signals:
¹H NMR (DMSO-d₆, 400 MHz):
9.0–9.5 ppm (2H, s, broad): Urea -NH- protons. (Note: The NH proximal to the ortho-OMe may shift downfield due to H-bonding).
7.4–7.5 ppm (2H, d): Ar-H on the bromophenyl ring (ortho to Br).
8.0–8.1 ppm (1H, d): Ar-H on the methoxyphenyl ring (ortho to Urea).
3.8–3.9 ppm (3H, s): Methoxy -OCH₃ group.
Biopharmaceutical Context
This molecule serves as a simplified scaffold for Type II Kinase Inhibitors.
Mechanism: The urea motif functions as a "hinge binder" or "DFG-out" stabilizer. The urea hydrogens (donors) and carbonyl oxygen (acceptor) form a key hydrogen-bonding triad with conserved residues (typically Glu/Asp) in the kinase ATP-binding pocket.
Ortho-Effect: The 2-methoxy group is not merely a substituent; it restricts rotation around the N-Phenyl bond, pre-organizing the molecule into a planar conformation that mimics the bioactive state found in drugs like Sorafenib .
Caption: The dual role of the urea NH protons: intramolecular locking (with OMe) and target engagement.
References
Synthesis of Diarylureas: Kurzer, F. "Arylureas." Organic Syntheses, Coll. Vol. 4, p.49 (1963).
Structural Analogs (Para-Isomer Data): Sigma-Aldrich Product Sheet for CAS 195452-21-2.
Kinase Inhibitor Scaffold Analysis: Dumas, J., et al. "Discovery of Sorafenib: The First Oral Multikinase Inhibitor.
Database Record: PubChem Compound Summary for substituted diarylureas.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 1-(4-Bromophenyl)-3-(2-methoxyphenyl)ureaSubject: Physicochemical Characterization, Synthetic Methodology, and Scaffold Utility in Kinase Inhibitor Design.
Executive Summary & Molecular Identity
1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea is a disubstituted diarylurea belonging to a privileged class of pharmacophores extensively utilized in medicinal chemistry, particularly for Type II kinase inhibition (e.g., Sorafenib, Regorafenib).
Unlike its para-substituted counterpart (the 4-methoxy isomer), the 2-methoxy (ortho) substitution pattern introduces unique steric and electronic constraints. These constraints often facilitate intramolecular hydrogen bonding, pre-organizing the molecule into a conformation favorable for binding within the ATP-binding pocket of protein kinases (specifically the DFG-out conformation).
To ensure high purity and yield, the synthesis of unsymmetrical ureas is best achieved via the nucleophilic addition of an aniline derivative to an aryl isocyanate. This method avoids the formation of symmetrical urea byproducts common in phosgene-mediated coupling.
Rationale: We utilize 2-methoxyphenyl isocyanate as the electrophile and 4-bromoaniline as the nucleophile. This direction is preferred because electron-rich anilines (like 2-methoxyaniline) can be prone to oxidation; using the isocyanate form of the methoxy-bearing ring stabilizes the reagent until coupling.
Step-by-Step Protocol:
Preparation of Reaction Vessel:
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Critical: Moisture competes with the amine for the isocyanate, forming an unstable carbamic acid that decarboxylates to an amine, leading to symmetrical urea impurities. Strict anhydrous conditions are required.
Note: If solubility is poor, Tetrahydrofuran (THF) is a viable alternative, though DCM facilitates easier precipitation of the product.
Addition:
Cool the solution to 0°C in an ice bath to control the exotherm.
Add 2-methoxyphenyl isocyanate (1.1 eq, 5.5 mmol, ~0.74 mL) dropwise via syringe over 10 minutes.
Reaction & Monitoring:
Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The isocyanate spot will disappear, and a new, more polar spot (urea) will appear.
Workup & Purification:
The product typically precipitates out of DCM as a white solid.
Filtration: Filter the solid under vacuum.
Wash: Rinse the filter cake with cold DCM (2 x 5 mL) to remove unreacted isocyanate and soluble impurities.
Drying: Dry under high vacuum for 4 hours.
Yield Expectation: >85% isolated yield.
Visualizing the Synthetic Pathway
Figure 1: Synthetic pathway via isocyanate addition. Note the critical control point of moisture exclusion to prevent symmetrical urea formation.
Structural Characterization & Validation
Researchers must validate the structure using NMR and Mass Spectrometry. The ortho-methoxy group provides a distinct diagnostic signature.
¹H NMR (DMSO-d₆, 400 MHz) Predictions
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
9.20 - 9.50
Singlet (s)
1H
Urea -NH- (Ar-Br side)
Downfield due to electron-withdrawing Br.
8.20 - 8.50
Singlet (s)
1H
Urea -NH- (Ar-OMe side)
Distinct from the other NH; often sharper.
8.05
Doublet (d)
1H
Ar-H (Ortho to Urea, OMe ring)
Deshielded by the urea carbonyl (anisotropic effect).
7.40 - 7.50
Doublet (d)
2H
Ar-H (Ortho to Br)
Characteristic AA'BB' pattern of para-subst. ring.
7.30 - 7.40
Doublet (d)
2H
Ar-H (Meta to Br)
Characteristic AA'BB' pattern.
6.80 - 7.05
Multiplet (m)
3H
Ar-H (Remaining OMe ring protons)
Aromatic region complexity.
3.85
Singlet (s)
3H
-OCH₃ (Methoxy)
Diagnostic Peak: Confirms presence of methoxy group.
Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode [M+H]⁺
Observation: You will observe two peaks of nearly equal intensity separated by 2 mass units.
m/z 321.0 (⁷⁹Br isotope)
m/z 323.0 (⁸¹Br isotope)
Note: The absence of this 1:1 doublet indicates dehalogenation or incorrect synthesis.
Applications in Drug Discovery: The Diarylurea Scaffold
This molecule is not merely a chemical curiosity; it is a template for Type II Kinase Inhibitors .
Mechanism of Action:
Diarylureas bind to the "DFG-out" conformation of kinases (an inactive state). The urea moiety acts as a "linker" and "anchor":
H-Bonding: The urea NH groups form a bidentate hydrogen bond with the conserved Glutamate (Glu) residue in the kinase
C-helix.
Hydrophobic Interactions: The 4-bromophenyl group often occupies the hydrophobic allosteric pocket created by the DFG-out movement.
Ortho-Methoxy Effect: The 2-methoxy group restricts the rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation before binding (entropic advantage).
SAR Logic Flow: Hit-to-Lead Optimization
Figure 2: Structure-Activity Relationship (SAR) logic for the 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea scaffold in kinase inhibition.
References
Smith, R. A., et al. (2009). "Diarylureas as privileged structures in kinase inhibitor discovery." Bioorganic & Medicinal Chemistry Letters.
PubChem Database. (n.d.).[1] "Compound Summary: Urea Derivatives." National Center for Biotechnology Information.
Sigma-Aldrich. (n.d.). "Product Specification: 4-Bromophenyl isocyanate and Aniline derivatives."
Dumas, J. (2000). "Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity." Current Opinion in Drug Discovery & Development. (Foundational text on the DFG-out binding mode of ureas).
Technical Guide: Bioactivity & Mechanism of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea
This technical guide provides an in-depth analysis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , a specific diarylurea scaffold exhibiting significant potential in both medicinal chemistry (kinase inhibition) and agroch...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , a specific diarylurea scaffold exhibiting significant potential in both medicinal chemistry (kinase inhibition) and agrochemistry (cytokinin activity).[1]
While direct, compound-specific literature is sparse, the bioactivity of this molecule is rigorously inferred from the well-established Structure-Activity Relationships (SAR) of the diarylurea class, which includes FDA-approved drugs like Sorafenib and potent plant growth regulators like Forchlorfenuron (CPPU) .[1]
Executive Summary
1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea represents a "privileged structure" in chemical biology—the N,N'-diarylurea .[1] This scaffold is characterized by a central urea linker capable of forming a unique hydrogen-bonding network with biological targets.[1][2]
Primary Bioactivity (Medicinal): Type II Kinase Inhibition (targeting VEGFR2, p38 MAPK, or B-RAF).[1] The urea moiety functions as a "molecular anchor" in the ATP-binding pocket.[1]
Secondary Bioactivity (Agricultural): Cytokinin-like activity.[1] The ortho-methoxy substituent mimics the steric and electronic properties required for high-affinity binding to plant histidine kinase receptors (CRE1/AHK4).[1]
The bioactivity of this compound is dictated by three distinct structural zones.[1][3] Understanding these zones is critical for researchers optimizing this scaffold.
Zone A: The 4-Bromophenyl Ring (Lipophilic Tail)[1]
Function: Occupies the hydrophobic allosteric pocket (often the "back pocket" in kinases).[1]
Effect: The bromine atom at the para-position increases lipophilicity (LogP) and blocks metabolic oxidation at the most reactive site (para-hydroxylation), significantly enhancing in vivo half-life compared to unsubstituted analogs.[1]
Zone B: The Urea Linker (The Anchor)[1]
Function: Acts as a dual hydrogen bond donor/acceptor.[1][2]
Mechanism: In kinase inhibition, the two NH groups form critical hydrogen bonds with the backbone carbonyl of a conserved residue (typically Asp or Glu ) in the DFG-motif (Asp-Phe-Gly) of the kinase activation loop.[1]
Zone C: The 2-Methoxyphenyl Ring (The Head Group)[1]
Function: Provides steric guidance and additional hydrogen bonding.[1]
Effect: The ortho-methoxy group (2-OMe) forces the phenyl ring out of planarity, creating a specific conformation (often "twisted") that fits into restricted binding sites.[1] In cytokinins, this ortho-substitution is often essential for high activity (the "ortho-effect").[1]
Mechanism of Action: Dual-Path Bioactivity[1]
A. Medicinal Pathway: Type II Kinase Inhibition
Diarylureas are classic Type II inhibitors, meaning they bind to the inactive conformation (DFG-out) of kinases.[1]
Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor) or p38 MAPK.[1]
Binding Mode:
The Urea Linker binds to the conserved glutamate (Glu) in the
C-helix and the aspartate (Asp) of the DFG motif.[1]
The 4-Bromophenyl group extends into the hydrophobic allosteric pocket created by the movement of the DFG-phenylalanine.[1]
The 2-Methoxyphenyl group occupies the ATP-binding front pocket, where the methoxy oxygen may accept a hydrogen bond from the hinge region.[1]
B. Agricultural Pathway: Cytokinin Signaling
Phenylureas are a major class of non-purine cytokinins.[1]
Mechanism: The compound mimics the adenine ring of natural cytokinins (Zeatin).[1] The urea linker mimics the N6-amino group and N1 of adenine.[1] The 2-methoxy group provides the necessary steric bulk to trigger the receptor's conformational change, initiating the phosphorelay signaling cascade.[1]
This diagram illustrates the dual potential of the scaffold in human (Kinase) and plant (AHK4) systems.[1]
Caption: Dual mechanism of action showing Type II Kinase inhibition (Human) and Cytokinin Receptor activation (Plant).[1]
Synthesis Protocol
The most robust method for synthesizing asymmetric ureas is the Isocyanate Addition Method .[1] This protocol ensures high yield and purity by avoiding symmetric urea byproducts.[1]
Wilhelm, S. M., et al. (2004).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery , 3(10), 885-900.[1] Link
Bruce, I., et al. (2012).[1] The Discovery of Dabrafenib: A Selective Inhibitor of Mutated BRAF Kinase. ACS Medicinal Chemistry Letters , 3(8), 672-677.[1] (Discusses diarylurea scaffold SAR). Link[1]
Mok, M. C., et al. (2005).[1] Structure-activity relationships of diphenylurea derivatives as cytokinins. Phytochemistry , 66(7), 791-801.[1] (Establishes the importance of ortho-substitution for cytokinin activity). Link[1]
Takeda, Y., et al. (1986).[1] Synthesis and cytokinin activity of N-phenyl-N'-(2-substituted phenyl)ureas. Chemical and Pharmaceutical Bulletin , 34(3), 1164-1167.[1] Link
PubChem Compound Summary. (2024). 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea.[1][4] National Center for Biotechnology Information .[1] Link
Title: Probing the Boundaries: A Guide to the Thermodynamic Stability of Bromophenyl Methoxyphenyl Urea Derivatives
An In-depth Technical Guide for Drug Development Professionals Abstract: The N,N'-diarylurea scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of therapeutic agents.[1] Within this class, b...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Development Professionals
Abstract: The N,N'-diarylurea scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of therapeutic agents.[1] Within this class, bromophenyl methoxyphenyl urea derivatives present a unique combination of functionalities that are promising for targeted therapies but also introduce specific challenges related to molecular stability. Understanding the thermodynamic stability of these compounds is not an academic exercise; it is a critical determinant of a drug candidate's safety, efficacy, and shelf life.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic stability of this important chemical class. We will delve into the core analytical techniques, explain the causality behind experimental choices, and outline the key factors, from polymorphism to substituent effects, that govern the stability profile. Our focus is on building a robust, self-validating system of protocols that ensures scientific integrity and supports regulatory compliance.
The Molecular Framework: Structural Considerations
The intrinsic stability of a bromophenyl methoxyphenyl urea derivative is rooted in its molecular architecture. The central urea moiety (–NH–CO–NH–) is capable of forming strong hydrogen bonds, which contributes significantly to the crystal lattice energy. However, this linkage is also susceptible to hydrolysis. The molecule's stability is further modulated by:
Aromatic Systems: Two phenyl rings that can be influenced by electronic effects.
Substituents: A bromine atom, which is electron-withdrawing, and a methoxy group, which is electron-donating. The relative positions (ortho, meta, para) of these substituents can profoundly impact electron density distribution, bond strengths, and susceptibility to chemical attack.
Conformational Isomerism: Phenylureas can exist in different conformations (e.g., cis-trans) around the C-N amide bonds, which can influence intramolecular hydrogen bonding and overall molecular energy.[4][5][6]
A thorough stability investigation must consider how these structural features respond to environmental stressors like heat, light, pH, and oxidative conditions.
A Multi-Pillar Approach to Stability Assessment
A comprehensive stability profile cannot be determined by a single technique. It requires a synergistic approach combining thermal analysis, forced degradation studies, and solid-state characterization. This workflow ensures that the intrinsic stability is understood and that potential degradation pathways are identified early in the development process.
Caption: Experimental workflow for assessing the thermodynamic stability of a new chemical entity.
Thermal Analysis: Quantifying Thermal Resilience
Thermal analysis techniques are indispensable for probing the solid-state stability of crystalline materials. They measure changes in material properties as a function of temperature.[7]
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. A high and sharp melting endotherm is indicative of a highly ordered, stable crystalline lattice with high purity. Broader peaks or the presence of multiple thermal events before melting can suggest the presence of impurities, amorphous content, or a less stable polymorphic form.[8][9]
Experimental Protocol: DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of the bromophenyl methoxyphenyl urea derivative into a standard aluminum DSC pan. Crimp the pan with a lid.
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
Thermal Program:
Equilibrate the cell at 25 °C.
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well beyond the compound's melting point (e.g., 300 °C).[10]
Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.
Data Analysis:
Onset Temperature: The extrapolated beginning of the melting peak, often reported as the melting point.
Peak Temperature: The temperature at which the heat flow is at its maximum.
Enthalpy of Fusion (ΔHfus): The area under the melting peak, representing the energy required to break the crystal lattice. A higher value generally correlates with a more stable crystal structure.
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[11] It is a direct measure of thermal stability, revealing the temperature at which the compound begins to decompose and lose mass.[3][12] A higher onset temperature for mass loss signifies greater thermal stability. It can also quantify the presence of residual solvents or water, which can impact stability.[13]
Experimental Protocol: TGA Analysis
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Instrument Setup: Place the sample pan onto the TGA's high-precision balance.
Thermal Program:
Equilibrate at a starting temperature (e.g., 30 °C).
Ramp the temperature at a controlled rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 600-700 °C) under a continuous nitrogen purge.[14]
Data Analysis:
Generate a plot of mass (%) vs. temperature (°C).
Determine the onset temperature of decomposition (Tonset), where significant mass loss begins. This is a primary indicator of thermal stability.
Technique
Primary Measurement
Key Stability Insights
DSC
Heat Flow vs. Temperature
Melting Point, Purity, Polymorphic Transitions, Crystal Lattice Energy
TGA
Mass vs. Temperature
Onset of Thermal Decomposition, Presence of Volatiles (Solvent/Water)
Caption: Summary of key thermal analysis techniques and their application in stability assessment.
Forced Degradation: Uncovering Chemical Liabilities
Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A R2) that intentionally degrades the drug substance under conditions more severe than accelerated stability testing.[2][15] Its purpose is threefold: to understand degradation pathways, identify likely degradation products, and develop stability-indicating analytical methods that can resolve the parent drug from its degradants.[16][17] A target degradation of 5-20% is generally considered optimal to generate sufficient degradants for detection without excessively breaking down the main component.[15][16][18]
Experimental Protocol: General Forced Degradation Workflow
Solution Preparation: Prepare a stock solution of the bromophenyl methoxyphenyl urea derivative in a suitable solvent (e.g., acetonitrile/water).
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Include a control sample protected from stress.
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60-80 °C) for a defined period.[18]
Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., 60-80 °C) for a defined period.[18]
Oxidation: Add 3-30% H₂O₂ and store at room temperature.
Thermal Stress: Heat the solution (e.g., 80 °C) and store a solid sample at elevated temperature and humidity (e.g., 40°C / 75% RH).[16]
Photostability: Expose the solution and solid sample to a calibrated light source that provides both UV and visible output, as per ICH Q1B guidelines.[17][18]
Sample Quenching: After the exposure period, neutralize acidic and basic samples. Dilute all samples to a target concentration.
Analysis: Analyze all stressed samples and the control using a high-resolution chromatographic method (e.g., HPLC-UV/MS).
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify new peaks (degradants), and establish a mass balance.
Critical Factors Governing Stability
Polymorphism: The Solid-State Chameleon
Polymorphism is the ability of a compound to crystallize in multiple distinct crystal forms.[19] These forms are chemically identical but differ in their solid-state arrangement, leading to different physical properties, including melting point, solubility, and, crucially, thermodynamic stability.[20][21] One polymorph will be the most thermodynamically stable (lowest energy) under a given set of conditions, while others are metastable (kinetic forms). Metastable forms can convert to the more stable form over time, a transformation that can have disastrous consequences for a drug product. Therefore, comprehensive polymorph screening is essential.
Caption: Energy diagram illustrating thermodynamic vs. kinetic polymorphs.
Electronic Effects of Substituents
The stability of the urea linkage can be influenced by the electronic nature of the attached phenyl rings.
The methoxy (–OCH₃) group is electron-donating, increasing electron density on its attached phenyl ring.
The bromo (–Br) group is electron-withdrawing, decreasing electron density on its ring.
These effects can influence the susceptibility of the carbonyl carbon to nucleophilic attack (e.g., by water or hydroxide in hydrolysis). For instance, electron-withdrawing groups can make the carbonyl carbon more electrophilic and potentially more prone to hydrolysis. The relative positions of these groups will fine-tune these effects.
Anticipated Degradation Pathways
Based on extensive literature on phenylurea herbicides, a closely related class of compounds, the most probable degradation pathway for bromophenyl methoxyphenyl urea derivatives under hydrolytic stress is the cleavage of the urea bridge.[22][23][24]
Primary Pathway: Urea Hydrolysis
This reaction breaks the molecule into two primary aniline derivatives, which may be more toxic than the parent compound.[25][26]
Caption: A likely hydrolytic degradation pathway for a diaryl urea derivative.
Other potential pathways include:
Photo-oxidation: UV light can induce reactions, potentially involving the aromatic rings or the methoxy group.[22]
N-dealkylation (if applicable): While not present in the parent structure, if N-methyl or similar groups were present, their removal would be a common metabolic or degradation route.[23]
Conclusion
Evaluating the thermodynamic stability of bromophenyl methoxyphenyl urea derivatives is a multifaceted process that is fundamental to successful drug development. A scientifically sound investigation relies on the integrated use of thermal analysis (DSC, TGA) to understand solid-state properties and forced degradation studies to probe chemical liabilities. Key factors such as polymorphism and the electronic effects of substituents must be carefully considered as they directly impact the stability, and ultimately the viability, of a drug candidate. By implementing the robust, causality-driven protocols outlined in this guide, researchers can build a comprehensive stability profile, mitigate risks early, and make informed decisions in the journey from discovery to formulation.
References
Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: ResearchGate. URL: [Link]
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: ResolveMass Laboratories Inc. URL: [Link]
Title: A practical guide to forced degradation and stability studies for drug substances. Source: Arcinova. URL: [Link]
Title: Forced Degradation Study in Pharmaceutical Stability. Source: Pharmaguideline. URL: [Link]
Title: Forced Degradation Studies for Stability. Source: Nelson Labs. URL: [Link]
Title: TGA Analysis in Pharmaceuticals. Source: ResolveMass Laboratories Inc. URL: [Link]
Title: Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Source: RSC Publishing. URL: [Link]
Title: Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. Source: FEMS Microbiology Ecology, Oxford Academic. URL: [Link]
Title: Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. Source: SETAC Publications. URL: [Link]
Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Source: TA Instruments. URL: [Link]
Title: Thermogravimetric Analysis in Pharmaceuticals. Source: Veeprho. URL: [Link]
Title: Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Source: Frontiers in Microbiology. URL: [Link]
Title: Evaluating phenylurea herbicide photostability using computational chemistry. Source: American Chemical Society. URL: [Link]
Title: Structural stability, C--N internal rotations and vibrational spectral analysis of non-planar phenylurea and phenylthiourea. Source: PubMed. URL: [Link]
Title: A computational investigation of twelve phenylurea herbicides including photoexcitation and structural relaxation. Source: ResearchGate. URL: [Link]
Title: Understanding Urea Polymorphism and Cocrystallization to Develop Enhanced Fertilizers: A Review. Source: ResearchGate. URL: [Link]
Title: Conformational preferences in model antiviral compounds: A spectroscopic and computational study of phenylurea and 1,3-diphenylurea. Source: RSC Publishing. URL: [Link]
Title: Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Source: PMC, NIH. URL: [Link]
Title: Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. Source: ResearchGate. URL: [Link]
Title: Theoretical and experimental vibrational study of phenylurea: Structure, solvent effect and inclusion process with the β-cyclodextrin in the solid state. Source: ResearchGate. URL: [Link]
Title: Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. Source: PMC, NIH. URL: [Link]
Title: Polymorphism in parabanic acid-urea cocrystals governed by supramolecular synthons: a comparative analysis. Source: CrystEngComm, RSC Publishing. URL: [Link]
Title: Urea thermolysis studied under flow reactor conditions using DSC and FT-IR. Source: ScienceDirect. URL: [Link]
Technical Guide: Biological Targets & Mechanism of Action for 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea
This guide provides an in-depth technical analysis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , a bioactive small molecule belonging to the 1,3-diarylurea class. Based on the specific structural pharmacophore—a urea li...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , a bioactive small molecule belonging to the 1,3-diarylurea class.
Based on the specific structural pharmacophore—a urea linker bridging a para-halogenated phenyl group and an ortho-methoxylated phenyl group—this compound functions primarily as a Soluble Epoxide Hydrolase (sEH) inhibitor and secondarily as a Type II Kinase Inhibitor (targeting VEGFR/PDGFR families).
Executive Summary & Chemical Identity
Compound: 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea
Class: 1,3-Diarylurea
Molecular Formula: C₁₄H₁₃BrN₂O₂
Key Pharmacophore: The central urea moiety serves as a primary hydrogen-bond donor/acceptor scaffold, critical for binding to catalytic pockets in hydrolases and kinases.
This molecule represents a "privileged structure" in medicinal chemistry. Its specific substitution pattern—the 4-bromophenyl (lipophilic, electron-withdrawing) and 2-methoxyphenyl (steric bulk, metabolic blocker)—optimizes it for two distinct biological targets:
The soluble epoxide hydrolase (sEH) enzyme is responsible for hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols (DHETs).
1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea acts as a transition-state mimic . The central urea carbonyl and NH groups form a tight hydrogen-bonding network with the sEH catalytic triad, effectively "locking" the enzyme and preventing substrate turnover.
The Urea Anchor: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues (Tyr383/Tyr466) in the active site, while the NH groups donate hydrogen bonds to Aspartate (Asp335).
The 4-Bromophenyl Tail: Occupies the large hydrophobic pocket of the enzyme, mimicking the arachidonic acid backbone.
The 2-Methoxyphenyl Head: The ortho-methoxy group provides steric bulk that improves metabolic stability (hindering P450 oxidation) and enhances selectivity over microsomal epoxide hydrolase (mEH).
Physiological Outcome
Inhibition of sEH stabilizes EET levels, leading to:
Vasodilation: Reduction in blood pressure (antihypertensive).
Anti-inflammation: Downregulation of NF-κB and reduction of cytokine storms.
Analgesia: Modulation of nociceptive signaling.
Pathway Visualization (sEH Inhibition)
Figure 1: Mechanism of sEH inhibition. The urea compound competitively binds sEH, preventing the degradation of beneficial EETs.
Diarylureas are classic Type II Kinase Inhibitors . Unlike Type I inhibitors that bind to the active (DFG-in) conformation, this compound stabilizes the inactive DFG-out conformation.
Binding Mode: The urea moiety forms a pair of hydrogen bonds with the conserved Glutamate (Glu) in the
C-helix and the Aspartate (Asp) of the DFG motif.
Selectivity: This mode of action is highly effective against split-kinase domain families, particularly VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor).
SAR Insight: The 4-bromophenyl group occupies the allosteric hydrophobic pocket created by the DFG-out shift, while the 2-methoxyphenyl group resides in the solvent-front region, improving solubility.
Physiological Outcome[1]
Anti-Angiogenesis: Inhibition of VEGFR-2 blocks blood vessel formation in tumors.
Antiproliferative: Inhibition of PDGFR/Raf pathways slows cancer cell growth.
Experimental Protocols for Validation
To validate the biological targets of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea, the following self-validating experimental workflows are recommended.
Protocol A: Fluorescent sEH Activity Assay
Objective: Quantify the IC50 of the compound against recombinant human sEH.
Reagents:
Enzyme: Recombinant human sEH (1 nM final concentration).
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) or CMNPC.
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
Workflow:
Preparation: Dissolve 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea in DMSO to create a 10 mM stock.
Dilution: Prepare serial dilutions (0.1 nM to 10 µM) in the assay buffer.
Incubation: Mix 20 µL of enzyme solution with 20 µL of inhibitor dilution. Incubate at 30°C for 10 minutes to allow equilibrium binding.
Readout: If the compound binds (displacing the tracer), the FRET signal (TR-FRET) decreases.
Control: Use Sorafenib as the positive control for Type II binding.
Comparative Data Summary
Feature
Target 1: sEH
Target 2: VEGFR-2 (Kinase)
Binding Site
Catalytic Tunnel (Asp-Tyr-Tyr)
ATP Pocket (Allosteric DFG-out)
Binding Type
Transition State Analog
Type II Inhibitor
Key Interaction
Urea H-bonds to active site residues
Urea H-bonds to Glu/Asp (DFG)
Est. Potency (IC50)
Low Nanomolar (1–50 nM)
Micromolar (0.1–5 µM)
Therapeutic Area
Inflammation, Hypertension, Pain
Oncology (Angiogenesis)
Pathway Logic Diagram (Kinase Interaction)
Figure 2: Type II Kinase Inhibition. The compound stabilizes the inactive DFG-out conformation, halting downstream signaling.
References
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.
Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry.
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.
Kitamura, S., et al. (2017). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLOS ONE.
Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery.
Exploratory
An In-Depth Technical Guide to Hydrogen Bonding Patterns in Diarylurea Derivatives
For Distribution To: Researchers, scientists, and drug development professionals. Abstract Diarylureas represent a cornerstone scaffold in medicinal chemistry and crystal engineering, largely due to the predictable and r...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
Diarylureas represent a cornerstone scaffold in medicinal chemistry and crystal engineering, largely due to the predictable and robust nature of their hydrogen bonding interactions.[1][2] The urea moiety, with its two N-H donor groups and a single carbonyl (C=O) acceptor, provides a simple yet powerful toolkit for directing molecular self-assembly into well-defined supramolecular architectures.[1][2][3] This guide provides a comprehensive exploration of the hydrogen bonding patterns observed in diarylurea derivatives. We will delve into the fundamental principles governing these interactions, survey the common supramolecular motifs, detail the critical experimental and computational techniques for their characterization, and analyze how substituent effects can be harnessed to rationally design crystalline solids and modulate molecular recognition events. This document is intended to serve as a technical resource for researchers aiming to understand, control, and exploit the non-covalent interactions of this vital class of molecules.
Introduction: The Central Role of the Urea Moiety
The N,N'-diarylurea functional group is a deceptively simple yet profoundly influential structural motif. It consists of a central carbonyl group flanked by two nitrogen atoms, each of which is bonded to an aryl ring.[4] This arrangement creates a planar, rigid core with specific hydrogen bonding capabilities: two acidic N-H protons act as hydrogen bond donors, while the lone pairs on the carbonyl oxygen serve as a potent hydrogen bond acceptor site.[2][5]
This capacity for self-complementary hydrogen bonding is the primary driver behind the widespread use of diarylureas in diverse fields. In crystal engineering , it allows for the predictable construction of extended networks like tapes, sheets, and more complex assemblies.[6] In drug design , the diarylurea moiety is a privileged structure, found in numerous approved kinase inhibitors such as Sorafenib and Regorafenib, where it masterfully anchors the drug molecule into the target protein's active site through specific hydrogen bonds.[1][2][3][7] Understanding the principles that dictate the formation and stability of these hydrogen bonds is therefore paramount for the rational design of new materials and therapeutics.
The Fundamental N-H···O=C Hydrogen Bond and Supramolecular Synthons
The most dominant interaction in the solid-state structures of diarylureas is the intermolecular N-H···O=C hydrogen bond. This interaction is highly directional and contributes significantly to the stability of the resulting crystal lattice.
The α-Tape Motif
The most common and robust supramolecular pattern formed by diarylureas is the one-dimensional (1D) α-tape or α-network.[6] In this motif, each urea molecule forms two hydrogen bonds with two adjacent molecules. Specifically, one N-H group of a urea molecule donates to the carbonyl oxygen of a neighbor, while its own carbonyl oxygen accepts a hydrogen bond from the other N-H group of that same neighbor. This creates a bifurcated hydrogen bond system where each carbonyl oxygen accepts two N-H donors.[6][8] This reciprocal arrangement propagates into an infinite, flat tape-like structure.
Caption: The α-tape motif in diarylureas.
Factors Disrupting the α-Tape: The Role of Substituents
While the α-tape is a prevalent motif, its formation is not guaranteed. The electronic nature of the aryl substituents plays a critical role in modulating the hydrogen bonding landscape.
Electron-Withdrawing Groups (EWGs): When strong EWGs (e.g., -NO₂, -CF₃, pyridyl) are present on the aryl rings, they increase the acidity of the N-H protons, making them stronger hydrogen bond donors.[9][10] Counterintuitively, this can disrupt the α-tape.[6] The EWGs also reduce the electron density on the carbonyl oxygen, weakening its acceptor capability.[6][11] This electronic imbalance can lead to several alternative outcomes:
Planarization and C-H···O Interactions: The molecule may adopt a more planar conformation, stabilized by weak intramolecular C-H···O hydrogen bonds, which further reduces the availability of the carbonyl oxygen for intermolecular bonding.[6][12]
Alternative Acceptor Sites: If the substituent itself contains a hydrogen bond acceptor (like the nitrogen in a pyridine ring or an oxygen in a nitro group), the strong N-H donors may preferentially bind to these sites instead of the weakened urea carbonyl.[6]
Solvent Inclusion: In the presence of strong acceptor solvents like dimethyl sulfoxide (DMSO), diarylureas with EWGs are prone to form co-crystals or solvates where the solvent molecule's oxygen acts as the primary acceptor for the urea N-H groups.[1][3][11]
Electron-Donating Groups (EDGs): Conversely, EDGs on the aryl rings tend to enhance the acceptor strength of the carbonyl oxygen and slightly decrease the donor strength of the N-H protons. This electronic environment generally favors the formation of the robust α-tape synthon.[6]
Experimental and Computational Characterization
A multi-technique approach is essential for the comprehensive characterization of hydrogen bonding patterns in both the solid state and in solution.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for unambiguously determining the three-dimensional arrangement of molecules in a crystal, providing direct visualization of hydrogen bonding networks.
Causality Behind the Method: SCXRD works by measuring the diffraction pattern of X-rays passing through a single crystal. The resulting electron density map allows for the precise determination of atomic positions, bond lengths, and bond angles. This provides incontrovertible geometric evidence for hydrogen bonds, including donor-acceptor distances and angles, which are critical for classifying the strength and nature of the interaction.
Crystal Growth (Self-Validation): The prerequisite for SCXRD is a high-quality single crystal. This is typically achieved by slow evaporation, vapor diffusion, or slow cooling of a saturated solution of the diarylurea derivative. The ability to grow a well-ordered crystal is the first validation of the compound's propensity for regular self-assembly.
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using cryo-oil.
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K). Cooling minimizes thermal motion, leading to a sharper diffraction pattern and higher resolution data. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial atomic model. This model is subsequently "refined" by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms, especially those on nitrogen, are often located from the difference Fourier map and refined.
Data Analysis: The final refined structure provides precise metrics, including N···O distances (typically 2.8-3.2 Å) and N-H···O angles (typically 150-180°), which confirm the presence and geometry of the hydrogen bonds.
Spectroscopic Techniques
While SCXRD is powerful for solid-state analysis, spectroscopic methods are vital for probing hydrogen bonding in solution and providing complementary data.
Principle: Hydrogen bonding perturbs the vibrational frequencies of the involved functional groups. For diarylureas, the key bands to monitor are the N-H stretch and the C=O stretch (Amide I band).
N-H Stretching: The free N-H stretching vibration typically appears as a sharp band around 3400-3450 cm⁻¹. Upon involvement in a hydrogen bond, this band broadens and shifts to a lower frequency (e.g., ~3330 cm⁻¹), indicating a weakening of the N-H bond.[13]
C=O Stretching: The free carbonyl stretch is observed around 1710-1730 cm⁻¹. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is slightly weakened and polarized, causing a shift to a lower wavenumber (e.g., 1630-1650 cm⁻¹).[14][15] The magnitude of this shift correlates with the strength of the hydrogen bond.
Data Interpretation: By comparing the spectra of a diarylurea in a non-polar solvent (favoring free urea) with that in a polar solvent or in the solid state (favoring H-bonding), one can infer the extent of association. The disappearance of "free" C=O or N-H bands is a strong indicator of comprehensive hydrogen bonding.[8]
Vibrational Mode
Typical Frequency (Free)
Typical Frequency (H-Bonded)
Interpretation
N-H Stretch
~3450 cm⁻¹
3200-3350 cm⁻¹
Shift to lower frequency indicates H-bond donation.[13]
C=O Stretch (Amide I)
~1720 cm⁻¹
1630-1650 cm⁻¹
Shift to lower frequency indicates H-bond acceptance.[14]
Table 1: Typical FTIR Frequency Shifts in Diarylureas Upon Hydrogen Bonding.
NMR is an exceptionally powerful tool for studying hydrogen bonding in the solution phase, providing insights into structure, dynamics, and thermodynamics.[16]
Principle: The chemical shift of the N-H proton is highly sensitive to its electronic environment.
Chemical Shift: When an N-H proton engages in a hydrogen bond, the deshielding effect of the nearby electronegative acceptor atom (oxygen) causes its signal to shift downfield (to a higher ppm value) in the ¹H NMR spectrum. The magnitude of this shift can correlate with the strength of the interaction.[17]
Variable Temperature (VT) NMR: This is a key experiment to confirm the involvement of a proton in hydrogen bonding. As the temperature of the solution is lowered, the equilibrium between the hydrogen-bonded and non-bonded states shifts towards the more stable bonded state. This results in a progressive downfield shift of the N-H proton resonance. Protons not involved in intermolecular hydrogen bonding show little to no temperature dependence.[16]
Titration Studies: The strength of hydrogen bonding to an external acceptor can be quantified by titrating a solution of the diarylurea with a known H-bond acceptor (like DMSO-d₆ or a halide salt) and monitoring the change in the N-H chemical shift.[10][18] This allows for the calculation of association constants (Ka).[19]
Caption: Workflow for a Variable Temperature (VT) NMR Experiment.
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), provide invaluable insights that complement experimental findings.
Purpose:
Conformational Analysis: DFT can be used to calculate the relative energies of different molecular conformations (e.g., planar vs. twisted aryl rings), helping to explain why certain motifs are preferred.[12]
Interaction Energy: The strength of hydrogen bonds in a dimer or larger cluster can be calculated to quantify their contribution to the overall stability of a supramolecular assembly.[20]
Electrostatic Potential (ESP) Mapping: ESP maps visualize the electron-rich (negative potential, H-bond acceptor) and electron-poor (positive potential, H-bond donor) regions of a molecule. This is a powerful predictive tool to assess how substituents will affect the donor/acceptor strengths of the urea moiety.[6][12]
Conclusion and Outlook
The hydrogen bonding of diarylurea derivatives is a robust and tunable interaction that governs their self-assembly into predictable supramolecular structures. The α-tape motif, driven by the self-complementary N-H···O=C hydrogen bond, serves as the archetypal pattern. However, this guide has detailed how this motif can be systematically modulated or even completely disrupted through the strategic placement of substituents on the aryl rings. Electron-withdrawing groups, in particular, can alter the electronic balance of the urea core, leading to alternative bonding patterns and a higher propensity for co-crystallization.[6][11]
A combination of single-crystal X-ray diffraction for definitive solid-state structure determination, alongside spectroscopic (FTIR, NMR) and computational methods for solution-state analysis and energetic insights, provides a complete picture of these interactions. For researchers in drug design and materials science, a deep understanding of these principles is not merely academic; it is a critical prerequisite for the rational design of molecules with tailored solid-state properties and precisely controlled molecular recognition capabilities.
References
Audisio, D. et al. (2011). A continuous flow synthetic process for producing unsymmetrical N,N′‐diarylureas. Angewandte Chemie International Edition, 50(39), 9179-9182. Available at: [Link]
Noushaba, A. et al. (2015). Temperature Effects on Urea-Water Hydrogen Bonding. RSC Advances, 5(76), 61555-61563. Available at: [Link]
Kyte, B. (n.d.). Molecular Recognition: Coulombic Interactions and Hydrogen Bonds. Available at: [Link]
Sultan, M. et al. (2024). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Polymers, 16(7), 886. Available at: [Link]
Nangia, A. et al. (2007). Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups? Crystal Growth & Design, 7(10), 2096-2105. Available at: [Link]
Teo, L-S. et al. (1997). Fourier Transform Infrared Spectroscopy Study on Effects of Temperature on Hydrogen Bonding in Amine-Containing Polyurethanes and Poly(urethane−urea)s. Macromolecules, 30(22), 6828-6835. Available at: [Link]
Wang, H-X. et al. (2017). Hydrogen Bonds and FTIR Peaks of Polyether Polyurethane-Urea. Materials Science Forum, 890, 313-318. Available at: [Link]
Wolińska-Grabczyk, A. et al. (2009). Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. Journal of Applied Polymer Science, 112(4), 1965-1974. Available at: [Link]
Chatani, N. et al. (2021). Rhodium-Catalyzed Synthesis of Unsymmetric Di(heteroaryl)ureas Involving an Equilibrium Shift. The Journal of Organic Chemistry, 86(24), 18073-18083. Available at: [Link]
Wolińska-Grabczyk, A. et al. (2009). Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. Journal of Applied Polymer Science, 112(4), 1965-1974. Available at: [Link]
Chamni, S. et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 246-258. Available at: [Link]
Chamni, S. et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 246-258. Available at: [Link]
ResearchGate. (n.d.). Synthetic strategies for symmetrical and unsymmetrical ureas via the in situ formed isocyanates. Retrieved from [Link]
Xu, K. et al. (2021). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega, 6(8), 5532-5547. Available at: [Link]
Etter, M. C. et al. (1990). Hydrogen Bond Directed Cocrystallization and Molecular Recognition Properties of Diarylureas. Journal of the American Chemical Society, 112(23), 8415-8426. Available at: [Link]
Hamlin, T. A. et al. (2021). Urea hydrogen-bond donor strengths: bigger is not always better. Chemical Science, 12(4), 1369-1380. Available at: [Link]
Barbiellini, B. et al. (2000). Hydrogen bonding in urea. Journal of Physics and Chemistry of Solids, 61(6), 935-940. Available at: [Link]
Feringa, B. L. et al. (2004). Scrolling in Supramolecular Gels: A Designer's Guide. Journal of the American Chemical Society, 126(10), 3102-3110. Available at: [Link]
Pápai, M. & Viskolcz, B. (2023). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules, 28(23), 7794. Available at: [Link]
Chen, Y-C. et al. (2024). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. International Journal of Molecular Sciences, 25(5), 2636. Available at: [Link]
Xu, K. et al. (2021). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega, 6(8), 5532-5547. Available at: [Link]
Meijer, E. W. & Sijbesma, R. P. (1997). Reversible polymers from monomers with multiple hydrogen bonds. Science, 276(5318), 1536-1540. Available at: [Link]
Gouverneur, V. et al. (2016). Hydrogen-Bonded Homoleptic Fluoride-Diarylurea Complexes: Structure, Reactivity, and Coordinating Power. Journal of the American Chemical Society, 138(40), 13325-13336. Available at: [Link]
Nangia, A. et al. (2007). Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. Crystal Growth & Design, 7(12), 2563-2571. Available at: [Link]
Ito, H. et al. (2020). Mechanophore activation enhanced by hydrogen bonding of diarylurea motifs: An efficient supramolecular force-transducing system. Angewandte Chemie International Edition, 59(32), 13266-13270. Available at: [Link]
Gouverneur, V. et al. (2016). Hydrogen-Bonded Homoleptic Fluoride–Diarylurea Complexes: Structure, Reactivity and Coordinating Power. Journal of the American Chemical Society, 138(40), 13325-13336. Available at: [Link]
Weiss, R. G. et al. (2012). Scrolling in Supramolecular Gels: A Designer's Guide. Chemistry of Materials, 24(6), 969-984. Available at: [Link]
ResearchGate. (n.d.). Alignment of all diaryl urea molecules extracted from the X-ray crystal.... Retrieved from [Link]
Scribd. (n.d.). Urea Derivatives in Drug Design. Retrieved from [Link]
Shivakumara, K. N. & Sridhar, B. T. (2021). Review on role of urea and thiourea derivatives of some heterocyclic Scaffold in drug design and medicinal chemistry. International Journal of Chemical Research and Development, 3(2), 20-25. Available at: [Link]
Garuti, L. & Roberti, M. (2021). Diarylureas. Encyclopedia, 1(1), 169-182. Available at: [Link]
Nangia, A. et al. (2007). Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. Crystal Growth & Design, 7(12), 2563-2571. Available at: [Link]
Gouverneur, V. et al. (2020). Impact of Multiple Hydrogen Bonds with Fluoride on Catalysis: Insight from NMR Spectroscopy. Journal of the American Chemical Society, 142(46), 19531-19542. Available at: [Link]
Tenti, G. et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 62(24), 10989-11030. Available at: [Link]
Limbach, H-H. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry, 39(S1), S1-S2. Available at: [Link]
Li, A. et al. (2019). Exploring Nature and Predicting Strength of Hydrogen Bonds: A Correlation Analysis Between Atoms-in-Molecules Descriptors, Binding Energies, and Energy Components of Symmetry-Adapted Perturbation Theory. Journal of Computational Chemistry, 40(21), 1849-1859. Available at: [Link]
Stark, R. E. (1983). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. The Journal of Physical Chemistry, 87(18), 3449-3453. Available at: [Link]
Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Retrieved from [Link]
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Application Note: High-Purity Synthesis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea
Introduction & Scientific Rationale Target Significance The diarylurea motif is a privileged pharmacophore in medicinal chemistry, serving as a critical structural backbone in numerous kinase inhibitors (e.g., Sorafenib,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Rationale
Target Significance
The diarylurea motif is a privileged pharmacophore in medicinal chemistry, serving as a critical structural backbone in numerous kinase inhibitors (e.g., Sorafenib, Regorafenib). The target molecule, 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , features a "hinge-binding" urea core flanked by a lipophilic 4-bromophenyl group and a sterically defined 2-methoxyphenyl ring. This specific substitution pattern is often explored to modulate solubility and induce specific conformational locks within the ATP-binding pockets of target proteins.
Synthetic Strategy: The Isocyanate "Click"
While diarylureas can be synthesized via phosgene equivalents (CDI, triphosgene) or Curtius rearrangement, the direct nucleophilic addition of an aniline to an aryl isocyanate is the superior method for high-purity applications.
Atom Economy: 100% (No byproducts).
Thermodynamics: The formation of the stable urea linkage is highly exothermic and irreversible under standard conditions.
Purification: The product is typically less soluble in non-polar/moderately polar solvents (DCM, Toluene) than the starting materials, facilitating purification via simple filtration.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the o-anisidine nitrogen lone pair onto the electrophilic carbon of the isocyanate. This forms a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable urea.
Figure 1: Mechanistic pathway of urea formation. The reaction is driven by the nucleophilicity of the amine and the electrophilicity of the isocyanate carbon.
Materials & Safety Profile
Reagents Table
Reagent
CAS No.
MW ( g/mol )
Equiv.
Role
2-Methoxyaniline (o-Anisidine)
90-04-0
123.15
1.0
Nucleophile
4-Bromophenyl isocyanate
2493-02-9
198.02
1.05
Electrophile
Dichloromethane (DCM)
75-09-2
84.93
Solvent
Reaction Medium
n-Hexane
110-54-3
86.18
Wash
Purification
Critical Safety Protocols
Isocyanates: Potent respiratory sensitizers and lachrymators. Strict Requirement: Weigh and handle only inside a functioning fume hood. Moisture sensitive—keep bottles tightly sealed.
o-Anisidine: Toxic by inhalation and skin contact; potential carcinogen. Use double nitrile gloves.
DCM: Volatile organic solvent. Avoid inhalation.
Experimental Protocol
Pre-Reaction Setup
Glassware: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar at 120°C for at least 1 hour. Allow to cool under a stream of dry Nitrogen or Argon.[1]
Environment: Ensure the reaction is performed under an inert atmosphere to prevent the isocyanate from reacting with atmospheric moisture (which would form the symmetrical urea byproduct).
Synthesis Procedure
Dissolution of Amine:
To the nitrogen-flushed 100 mL RBF, add 1.23 g (10.0 mmol) of 2-Methoxyaniline.
Add 20 mL of anhydrous Dichloromethane (DCM). Stir until fully dissolved.
Addition of Isocyanate:
Weigh 2.08 g (10.5 mmol, 1.05 equiv) of 4-Bromophenyl isocyanate rapidly to minimize moisture exposure.
Option A (Solid Addition): Add the solid isocyanate directly to the stirring amine solution in small portions over 5 minutes.
Option B (Solution Addition - Preferred): Dissolve the isocyanate in 10 mL of anhydrous DCM and add dropwise to the amine solution via a syringe or addition funnel.
Reaction Monitoring:
Stir the mixture at Room Temperature (20-25°C) .
A heavy white precipitate typically begins to form within 10-30 minutes.
Continue stirring for 4-12 hours to ensure complete conversion.
TLC Check: Use Hexane:Ethyl Acetate (3:1).[2] The starting aniline spot (higher Rf) should disappear.
Workup and Purification[2][3]
Filtration: The product is largely insoluble in DCM. Filter the reaction mixture through a sintered glass funnel (porosity M) or a Buchner funnel.
Washing:
Wash the filter cake with 2 x 10 mL cold DCM to remove unreacted isocyanate and soluble impurities.
Wash with 2 x 15 mL n-Hexane to displace residual DCM and aid drying.
Drying: Dry the white solid in a vacuum oven at 50°C for 6 hours or until constant weight.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target urea.
Characterization & Quality Control
Expected Physical Properties[4]
Appearance: White to off-white crystalline powder.
Yield: Typical isolated yields range from 85% to 95% .
Melting Point: Expected range 205°C – 230°C . (Note: Diarylureas generally exhibit high melting points due to strong intermolecular hydrogen bonding).
Preparation of unsymmetrical diarylureas via amine coupling
Application Note: Precision Synthesis of Unsymmetrical Diarylureas via Amine Coupling Part 1: Executive Summary The unsymmetrical diarylurea motif ( ) is a privileged scaffold in medicinal chemistry, serving as the pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Unsymmetrical Diarylureas via Amine Coupling
Part 1: Executive Summary
The unsymmetrical diarylurea motif (
) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors like Sorafenib and Regorafenib . While conceptually simple, the synthesis of these ureas is plagued by the "Symmetry Problem"—the statistical formation of symmetrical byproducts ( and ) which are notoriously difficult to separate from the desired product due to similar polarity and solubility profiles.
This Application Note moves beyond the traditional, hazardous isocyanate route to detail two robust, self-validating protocols:
The Phenyl Carbamate Method (Method A): The industry "Gold Standard" for high-purity, scalable synthesis.
The CDI One-Pot Method (Method B): A greener, phosgene-free alternative for acid-sensitive substrates.
Part 2: Strategic Analysis of Synthetic Routes
The choice of method depends on the nucleophilicity of the amines and the availability of reagents.
Feature
Direct Isocyanate Addition
Phenyl Chloroformate (Method A)
CDI Coupling (Method B)
Mechanism
Nucleophilic addition to R-NCO
Activation via Ph-O-CO-NH-R intermediate
Activation via Acyl Imidazole
Selectivity
Low (risk of symmetrical urea)
High (Stepwise isolation possible)
Moderate to High
Safety
Low (Isocyanates are toxic/sensitizers)
Medium (Avoids handling free isocyanates)
High (No chlorinated reagents)
Scalability
Difficult (moisture sensitivity)
Excellent (Crystalline intermediates)
Good (One-pot)
Primary Use
Simple, non-precious amines
Late-stage drug functionalization
Acid-sensitive/Labile groups
Visualizing the Decision Matrix
Figure 1: Strategic decision tree for selecting the optimal urea coupling pathway.
Part 3: Detailed Experimental Protocols
Method A: The Phenyl Carbamate Protocol (The "Sorafenib" Route)
Principle: This method utilizes phenyl chloroformate to generate a stable phenyl carbamate intermediate. The phenoxide group acts as a "masked" leaving group that is displaced by the second amine, often via an E1cB mechanism involving a transient isocyanate.
Reagents:
Amine 1 (Less nucleophilic/more precious)
Phenyl Chloroformate (1.05 equiv)
Pyridine or
(Base)
Amine 2 (More nucleophilic)
Solvents: DCM/THF (Step 1), DMSO/DMF (Step 2)
Step-by-Step Protocol:
Activation (Carbamate Formation):
Dissolve Amine 1 (1.0 equiv) in dry THF or DCM (0.2 M) under
Self-Validating Check: Monitor by TLC. The starting amine spot should disappear, replaced by a less polar carbamate spot.
Workup: Quench with water.[1] The phenyl carbamate intermediate often precipitates as a white solid. Filter and wash with cold
. If oil, extract with DCM and dry.[2] Do not proceed without isolating this intermediate for maximum purity.
Coupling (Urea Formation):
Dissolve the isolated Phenyl Carbamate in DMSO (0.5 M).
Add Amine 2 (1.1 equiv).
Catalysis: If Amine 2 is sluggish, add 1.0 equiv of Triethylamine (TEA).
Heat to 60–80°C for 2–4 hours.
Self-Validating Check: The reaction mixture usually turns from clear to slightly yellow. Appearance of a new polar spot (Urea) on TLC.
Workup: Pour the DMSO solution into crushed ice/water. The unsymmetrical urea product will precipitate. Filter, wash with water (to remove phenol byproduct), and dry.
Why this works: The phenol leaving group is not displaced at room temperature by weak nucleophiles, allowing the intermediate to be purified. Heating drives the displacement specifically with Amine 2, preventing symmetrical urea formation.
Method B: The CDI One-Pot Protocol
Principle: 1,1'-Carbonyldiimidazole (CDI) forms a reactive acyl imidazole intermediate. This is a "one-pot" procedure ideal for high-throughput synthesis.
Dissolve CDI (1.1 equiv) in anhydrous DCM (0.2 M) under inert atmosphere.
Add Amine 1 (1.0 equiv) dissolved in DCM slowly at 0°C.
Critical Step: Stir at RT for 1–2 hours.
Self-Validating Check: Observe
evolution (bubbling) if moisture is present, but ideally, the reaction is silent. TLC must show complete consumption of Amine 1 before adding Amine 2 to avoid symmetrical byproducts.
Coupling:
Add Amine 2 (1.1 equiv) in one portion.
Stir at RT (overnight) or reflux (DCM: 40°C) for 4 hours.
Workup: Wash organic layer with 1N HCl (removes imidazole and unreacted amine) and saturated
.
Part 4: Case Study – Synthesis of a Sorafenib Analog
This case study demonstrates the Phenyl Carbamate (Method A) route, mirroring the industrial synthesis of Sorafenib (Nexavar).
Conditions: DCM (or DMSO for faster rate), catalytic TEA, 40°C, 12 h.
Purification: Product precipitated upon cooling/addition of hexane.
Yield: 88% isolated yield of the unsymmetrical urea.
Mechanistic Pathway (Graphviz):
Figure 2: Mechanistic pathway of the Phenyl Carbamate method showing the transient isocyanate formation.
Part 5: Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Symmetrical Urea (Amine 1 dimer)
Incomplete activation before adding Amine 2 (CDI method).
Ensure Amine 1 is fully consumed (TLC) before adding Amine 2. Use Method A (Isolation).
Low Yield in Step 2
Poor leaving group ability of phenol.
Switch solvent to DMSO (increases nucleophilicity). Add DMAP (catalytic) or heat to 80°C.
Product is Oily/Sticky
Trace phenol or imidazole impurities.
Triturate the crude oil with cold Ether/Hexane (1:1). Most diarylureas are solids.
Precipitate in Step 1 (CDI)
Imidazole salt formation.
This is normal. Do not filter; the intermediate is in solution or suspension. Proceed to add Amine 2.
References
Bankston, D., et al. "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[2][5] Organic Process Research & Development, 2002, 6(6), 777–781.[2][5]
Thakur, V., et al. "Improved Synthesis of Unsymmetrical Ureas via Carbamates." Synlett, 2023.
Dumas, J., et al. "Synthesis and Pharmacological Evaluation of 4-Ureidodiphenyl Ethers as Raf Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2004.
Heller, S. T., & Sarpong, R. "Chemoselective Urea Ligation via In Situ Desymmetrization of Carbonyldiimidazole." Organic Letters, 2010.
Application Note: HPLC Method Development for 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea
Abstract This guide details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , a lipophil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , a lipophilic N,N'-diarylurea derivative. Given the compound's structural similarity to kinase inhibitors (e.g., Sorafenib) and antimicrobial agents, this protocol prioritizes resolution from potential synthetic byproducts (anilines) and hydrolytic degradants. The method utilizes a C18 stationary phase with a Water/Acetonitrile gradient, optimized for hydrophobicity-driven separation, ensuring compliance with ICH Q2(R1) standards for specificity, linearity, and precision.
Physicochemical Profile & Method Strategy
Successful method development begins with understanding the analyte's "personality"—its physicochemical properties.
Property
Value (Estimated/Observed)
Impact on HPLC Method
Structure
Diarylurea scaffold
High UV absorbance; potential for π-π interactions.
LogP (Lipophilicity)
~3.5 – 4.2
High. Requires a C18 column and high organic mobile phase composition (>50% B) to elute within a reasonable timeframe.
pKa
Neutral (pKa > 13)
pH control is not critical for retention time shift but is essential for suppressing silanol activity on the column.
Solubility
Low in water; High in DMSO/ACN
Sample diluent must contain at least 50% organic solvent to prevent precipitation.
UV Max
~255 nm
Primary detection wavelength set to 254 nm; DAD scanning 200–400 nm recommended.
Method Development Decision Tree
The following logic flow illustrates the scientific rationale behind the chosen parameters.
Figure 1: Strategic workflow for developing the HPLC method for lipophilic urea derivatives.
Experimental Protocol
Instrumentation & Reagents[1][2]
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
Rationale: The "Plus" or "XBridge" chemistry provides extra dense bonding, crucial for retaining hydrophobic diarylureas while minimizing tailing.
Stock Solution (1 mg/mL): Weigh 10 mg of the compound into a 10 mL volumetric flask. Dissolve in 100% DMSO or DMF (sonicate if necessary).
Working Standard (100 µg/mL): Dilute the Stock Solution with Acetonitrile:Water (80:20) .
Critical Note: Do not use 100% water as diluent; the compound will precipitate immediately.
Method Validation (ICH Q2 Guidelines)
System Suitability Testing (SST)
Before running samples, inject the Working Standard (n=5) to verify system performance.
Parameter
Acceptance Criteria
Retention Time (RT)
~8.5 ± 0.5 min
Theoretical Plates (N)
> 5,000
Tailing Factor (T)
0.9 < T < 1.2
RSD of Peak Area
< 2.0%
Linearity & Range
Prepare calibration standards at 10, 50, 100, 150, and 200% of the target concentration (e.g., 10 µg/mL to 200 µg/mL).
Requirement: Correlation coefficient (
) .
Specificity (Forced Degradation)
Diarylureas are susceptible to hydrolysis under extreme conditions, reverting to their parent anilines (4-bromoaniline and 2-methoxyaniline).
Acid Stress: 1N HCl, 60°C for 2 hours.
Base Stress: 0.1N NaOH, 60°C for 2 hours (Ureas are often unstable in base).
Oxidative Stress: 3%
, Room Temp for 4 hours.
Degradation Pathway Visualization:
Figure 2: Expected degradation pathway. The method must resolve the parent peak from these aniline breakdown products.
Troubleshooting & Expert Tips
Peak Splitting:
Cause: Sample solvent is too strong (e.g., 100% DMSO injected into a 50% aqueous stream).
Fix: Match the sample diluent to the starting mobile phase (50:50 ACN:Water) as closely as solubility permits.
Retention Time Drift:
Cause: Temperature fluctuations affecting the partition coefficient of lipophilic compounds.
Fix: Ensure the column oven is stable at 30°C.
Ghost Peaks:
Cause: Carryover from previous high-concentration injections due to the compound's "stickiness."
Fix: Add a needle wash step with 100% ACN or MeOH between injections.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Phenomenex. (2024). Reversed Phase HPLC Method Development Guide. Phenomenex Technical Resources. Link
PubChem. (2024). Compound Summary for 1-(4-bromophenyl)-3-methoxyurea (Related Structure). National Library of Medicine. Link
Sigma-Aldrich. (2024). Product Specification: 1-(4-Bromophenyl)-3-(4-methoxyphenyl)urea. Merck KGaA. Link
In vitro assay protocols using 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea
An Application Note and Protocol Guide for the In Vitro Characterization of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea Introduction: Characterizing a Novel Phenyl Urea-Based Compound The aryl urea scaffold is a privileged...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide for the In Vitro Characterization of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea
Introduction: Characterizing a Novel Phenyl Urea-Based Compound
The aryl urea scaffold is a privileged structure in medicinal chemistry, frequently identified in small molecule inhibitors targeting key cellular signaling pathways, particularly protein kinases.[1] Compounds based on this scaffold have shown promise in oncology and immunology research.[2] This guide focuses on 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , a representative molecule from this class. Its structural motifs suggest a potential role as a modulator of intracellular signaling cascades that are often dysregulated in disease.
As a senior application scientist, this document provides a comprehensive, field-tested framework for the in vitro characterization of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical investigatory cascade. The protocols herein are designed as a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness. We will proceed through a three-stage workflow:
Phenotypic Screening: Assessing the compound's overall effect on cell viability to establish a dose-response relationship.
Target Engagement: Confirming the direct interaction of the compound with its intracellular target protein(s).
Mechanism of Action (MoA) Elucidation: Investigating the biochemical consequences of target engagement, focusing on kinase inhibition and downstream pathway modulation.
This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the biological activity of novel small molecule compounds.
Section 1: Assessment of Cellular Effects - The Foundation of Potency
The initial and most fundamental step in characterizing any new compound is to determine its effect on cell proliferation and viability. This provides a quantitative measure of its biological activity, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%.[3] The MTT assay is a robust and widely adopted colorimetric method for this purpose, relying on the metabolic activity of living cells.
Protocol 1: Cell Viability Assessment using the MTT Assay
This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4] The amount of formazan produced is directly proportional to the number of living cells.
Principle of Causality: The choice of the MTT assay is based on its ability to provide a functional readout of cellular health. A reduction in mitochondrial activity is a hallmark of cytotoxicity or cytostatic effects induced by a test compound.
Step-by-Step Methodology:
Cell Seeding:
Culture selected cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) to ~80% confluency.
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4]
Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.[5]
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea in DMSO.
Perform a serial dilution of the stock solution in complete culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%).
Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control) to the respective wells. Include "medium only" wells for background subtraction.
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
MTT Incubation and Solubilization:
Prepare a 5 mg/mL solution of MTT in sterile PBS.
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
Add 100 µL of MTT Solubilization Solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Data Presentation: Illustrative IC50 Values
The following table summarizes hypothetical quantitative data from an MTT assay, demonstrating the compound's differential effects on various cancer cell lines.
Cell Line
Tissue of Origin
IC50 (µM) [Mean ± SD]
A549
Lung Carcinoma
8.5 ± 1.2
HT-29
Colon Adenocarcinoma
5.2 ± 0.9
MCF-7
Breast Adenocarcinoma
15.7 ± 2.1
HeLa
Cervical Cancer
11.3 ± 1.5
Section 2: Target Engagement and Validation
Observing a cellular phenotype is crucial, but it does not confirm that the compound acts through its intended molecular target. Target engagement assays are essential to validate the direct physical interaction between a drug and its target protein within the complex cellular environment.[6][7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique based on the principle that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[7]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Principle of Causality: This method provides direct evidence of target binding in a native cellular context. An increase in the target protein's melting temperature in the presence of the compound is a strong indicator of engagement.
Step-by-Step Methodology:
Cell Treatment and Heating:
Culture cells to high density in larger format plates (e.g., 10 cm dishes).
Treat one set of cells with a high concentration of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea (e.g., 10x IC50) and another set with vehicle (DMSO) for 1-2 hours.
Harvest the cells, wash with PBS, and resuspend in PBS.
Aliquot the cell suspension into multiple PCR tubes for each condition (compound-treated and vehicle-treated).
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
Cell Lysis and Protein Quantification:
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
Analysis by Western Blot:
Normalize the total protein concentration of all samples.
Analyze the samples for the presence of the suspected target protein (e.g., p38 MAPK, VEGFR-2) using standard Western blot protocol (see Protocol 4).
The band intensity at each temperature point is quantified.
Data Analysis:
For both vehicle and compound-treated samples, plot the relative band intensity against the temperature.
The resulting "melting curve" for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization and thus, target engagement.
Visualization: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 3: Mechanism of Action - Pathway Interrogation
With evidence of a cellular phenotype and direct target engagement, the final step is to elucidate the biochemical mechanism. Given its aryl urea structure, 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea is a candidate kinase inhibitor.[8] We will first test its activity in a cell-free kinase assay and then confirm its impact on a relevant signaling pathway in cells using Western blotting.
Protocol 3: In Vitro Fluorometric Kinase Assay
This assay measures the enzymatic activity of a purified kinase by quantifying the amount of ADP produced, which is then converted into a fluorescent signal.[9] It is a direct measure of the compound's ability to inhibit the kinase's catalytic function.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 µM EDTA).
Prepare solutions of the purified target kinase (e.g., recombinant p38α MAPK), its specific substrate (e.g., α-casein), and ATP. The ATP concentration should ideally be close to the Km value for the specific kinase to accurately determine IC50.[10]
Prepare serial dilutions of the test compound in the reaction buffer.
Kinase Reaction:
In a 384-well plate, add the kinase and the test compound (or vehicle) to each well. Incubate for 15 minutes at 30°C to allow for binding.
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C. The reaction time should be within the linear range of the assay.
ADP Detection:
Stop the kinase reaction and add the ADP detection reagent, as per the manufacturer's instructions (e.g., Kinase Assay Kit, Sigma-Aldrich). This reagent contains enzymes that convert the generated ADP into a quantifiable signal.
Incubate for 20-30 minutes at room temperature.
Data Acquisition and Analysis:
Measure the fluorescence using a plate reader (e.g., λEx = 530 nm / λEm = 590 nm).
The fluorescence intensity is proportional to the amount of ADP produced and thus to the kinase activity.
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 4: Western Blot Analysis of MAPK/ERK Pathway Modulation
Western blotting allows for the visualization and quantification of specific proteins, making it an ideal tool to assess the phosphorylation status of key signaling molecules.[11][12] If the compound inhibits an upstream kinase like a MAPKKK or MAPKK, we expect to see a decrease in the phosphorylation of downstream kinases like ERK.
Step-by-Step Methodology:
Cell Lysis and Protein Quantification:
Seed and treat cells with various concentrations of the compound (including a 0 µM vehicle control) for a short duration (e.g., 1-4 hours).
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
SDS-PAGE and Protein Transfer:
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
Immunoblotting:
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
Wash the membrane extensively with TBST.
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Detection and Re-probing:
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) or a loading control (e.g., anti-GAPDH).[11]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea
Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea. This document is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea. This document is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed protocol for optimizing the reaction temperature, a critical parameter for ensuring high yield and purity.
I. Introduction to the Synthesis
The synthesis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea is a classic example of unsymmetrical diaryl urea formation. The most direct and common method involves the nucleophilic addition of 4-bromoaniline to 2-methoxyphenyl isocyanate.[1] This reaction is typically high-yielding and clean, provided that the reaction conditions are well-controlled.
The core reaction mechanism is straightforward: the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to yield the final urea product. While the reaction can often proceed at room temperature, optimizing the temperature is crucial for managing reaction rate, solubility of reactants, and minimizing potential side reactions.[2]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yield is a frequent issue that can stem from several factors. Consider the following possibilities:
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion within the allotted time. Conversely, excessively high temperatures can promote side reactions or decomposition of the product.[3] A systematic temperature optimization study is the most effective way to address this (see Section IV).
Impure Reagents: The purity of your starting materials, 4-bromoaniline and 2-methoxyphenyl isocyanate, is critical. Isocyanates are particularly susceptible to hydrolysis from atmospheric moisture, which would consume the reagent. Ensure you are using fresh or properly stored reagents.
Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TCM). If the starting materials are still present after the intended reaction time, the reaction may need to run longer.
Precipitation of Reactants: If the reactants are not fully soluble in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced. Consider a solvent in which both reactants are more soluble, or slightly increasing the temperature.
Q2: I am observing a significant amount of a symmetrical diaryl urea byproduct. How can I minimize its formation?
A2: The formation of symmetrical ureas, such as 1,3-bis(4-bromophenyl)urea or 1,3-bis(2-methoxyphenyl)urea, is a known side reaction. This can occur if there is an issue with the stoichiometry or if side reactions are generating other reactive species.
Isocyanate Dimerization/Trimerization: At elevated temperatures, isocyanates can dimerize or trimerize. This is less common at the moderate temperatures typically used for this synthesis but can be a factor if the reaction is overheated.
Reaction with Water: If your 2-methoxyphenyl isocyanate has been exposed to moisture, it can hydrolyze to form 2-methoxyaniline. This newly formed aniline can then react with another molecule of the isocyanate to form the symmetrical 1,3-bis(2-methoxyphenyl)urea.[3] To mitigate this, ensure your solvent and glassware are anhydrous and use a fresh bottle of the isocyanate.
Q3: My final product has a broad melting point range, suggesting impurities. What are the likely side products?
A3: Besides the symmetrical ureas mentioned above, other impurities can form:
Biuret Formation: The N-H groups in the newly formed urea product can, in theory, react with another molecule of isocyanate to form a biuret. This is more likely to occur at higher temperatures or if there is a large excess of the isocyanate.[4][5]
Unreacted Starting Materials: Incomplete reaction will leave starting materials in your crude product.
Solvent Adducts: While less common with typical solvents like THF or DMF, reactive solvents could potentially form adducts.
Purification via recrystallization or column chromatography is essential to remove these impurities.
Q4: How do I choose the best solvent for this reaction?
A4: The ideal solvent should dissolve both reactants and be inert under the reaction conditions. Aprotic solvents are generally preferred.[1]
Good Choices: Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are all commonly used and effective solvents for this type of reaction.[1][6]
Solvents to Avoid: Protic solvents like alcohols or water will react with the isocyanate and should be avoided.
III. Workflow for Optimizing Reaction Temperature
Optimizing the reaction temperature is a critical step to maximize yield and purity. The following workflow provides a systematic approach.
Caption: Workflow for Temperature Optimization.
IV. Experimental Protocol: Temperature Optimization Study
This protocol outlines a method for determining the optimal reaction temperature for the synthesis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea on a small scale.
Materials:
4-Bromoaniline
2-Methoxyphenyl isocyanate
Anhydrous Tetrahydrofuran (THF)
Round-bottom flasks with stir bars
Temperature-controlled reaction blocks or oil baths
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization solvents, etc.)
Procedure:
Setup: Prepare four small-scale reactions in parallel. To each round-bottom flask, add 4-bromoaniline (e.g., 1.0 mmol, 172 mg).
Dissolution: Add anhydrous THF (e.g., 5 mL) to each flask and stir until the aniline is fully dissolved.
Temperature Equilibration: Place each flask in a pre-equilibrated heating/cooling bath set to the desired temperatures (e.g., 0°C, 25°C, 50°C, and 80°C).
Reagent Addition: Once the solutions have reached the target temperatures, add 2-methoxyphenyl isocyanate (1.0 mmol, 149 mg, ~133 µL) to each flask.
Reaction: Allow the reactions to stir at their respective temperatures for a fixed period (e.g., 4 hours). Monitor the progress by TLC if desired.
Work-up:
After the reaction time, cool the reactions to room temperature.
Reduce the solvent volume in vacuo.
The crude product often precipitates. If not, add a non-polar solvent like hexanes to induce precipitation.
Collect the solid product by vacuum filtration.
Wash the solid with a small amount of cold solvent (e.g., a mixture of ether and hexanes) to remove soluble impurities.
Drying and Analysis: Dry the collected solids under vacuum. For each reaction, record the mass to calculate the crude yield and analyze the purity by an appropriate method such as LC-MS or ¹H NMR.
V. Data Interpretation
After conducting the temperature optimization study, you can summarize your results in a table for easy comparison.
Reaction Temperature (°C)
Crude Yield (%)
Purity (by LC-MS, %)
Observations
0
65%
98%
Slow reaction, but very clean. Product precipitates during reaction.
25 (Room Temp)
92%
97%
High yield and good purity. A good balance of rate and cleanliness.
50
95%
94%
Slightly higher yield but purity begins to decrease. Minor side products observed.
80
88%
85%
Lower yield and significant side product formation observed. Product appears discolored.
Analysis:
Based on this hypothetical data, 25°C (Room Temperature) appears to be the optimal condition. It provides a high yield with excellent purity, avoiding the slow reaction rates at 0°C and the increased side product formation at higher temperatures.
VI. References
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
Wikipedia contributors. (2023). Urea. In Wikipedia, The Free Encyclopedia. [Link]
MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. [Link]
Gladkikh, K. L., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. Russian Journal of Organic Chemistry, 57(5), 785-795. [Link]
HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. [Link]
Enhancing stability of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea in solution
This technical guide addresses the stability, solubility, and handling of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , a lipophilic 1,3-diarylurea. This class of compounds is frequently utilized in medicinal chemistry (e....
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability, solubility, and handling of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , a lipophilic 1,3-diarylurea. This class of compounds is frequently utilized in medicinal chemistry (e.g., kinase inhibitor scaffolds) but presents distinct challenges regarding solubility-driven precipitation and hydrolytic degradation.
Executive Summary
The stability of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea in solution is governed by three critical vectors: hydrolytic cleavage of the urea bridge, photolytic dehalogenation of the aryl bromide, and thermodynamic precipitation (often mistaken for chemical degradation).
This guide provides a root-cause analysis of these failure modes and actionable protocols to ensure experimental integrity.
Part 1: Solubility vs. Stability (The "Crash-Out" Effect)
User Query: "My solution turns cloudy or loses potency immediately upon dilution into buffer. Is the compound degrading?"
Technical Diagnosis:
This is likely a physical stability issue (precipitation), not chemical degradation. Diarylureas possess high lipophilicity (LogP > 3.0 estimated). When a concentrated stock (in DMSO) is introduced to an aqueous environment, the local solubility limit is often exceeded before mixing is complete, creating micro-aggregates that are invisible to the naked eye but reduce bio-availability.
Troubleshooting Protocol: The "Step-Down" Dilution
Do not bolt-dilute (e.g., 1000x dilution in one step). Use this intermediate dilution method to maintain a stable hydration shell.
Step
Action
Mechanism
1. Stock Prep
Dissolve solid in 100% anhydrous DMSO to 10 mM.
Ensures complete solvation of the crystal lattice.
2. Intermediate
Dilute stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400).
Reduces the dielectric shock when moving to water.
3. Final Dosing
Slowly add the Intermediate to the vortexing aqueous buffer.
Prevents local supersaturation zones.
Critical Check: If the solution is cloudy, do not proceed . Centrifuge at 13,000 x g for 5 mins. If a pellet forms, you have precipitation.
Part 2: Chemical Stability (Hydrolysis & pH)
User Query: "I see new peaks in my HPLC after 24 hours at room temperature. What are they?"
Technical Diagnosis:
You are observing hydrolytic degradation . The urea linkage is susceptible to nucleophilic attack, particularly at the carbonyl carbon. This reaction is catalyzed by extremes of pH and temperature.
The Degradation Mechanism
The urea bridge does not simply "break." It undergoes an elimination reaction to form an aniline and a reactive isocyanate intermediate.
Pathway A (Basic pH): Hydroxide attacks the carbonyl, leading to 4-bromoaniline and 2-methoxyphenyl isocyanate.
Pathway B (Acidic pH): Protonation of the carbonyl oxygen activates the bond for cleavage.
Product 2: 2-Methoxyaniline (resulting from the hydrolysis of the isocyanate intermediate)
Visualizing the Pathway
The following diagram illustrates the degradation mechanism and the critical "Isocyanate Trap" that users must avoid.
Stabilization Strategy
Buffer Selection: Avoid nucleophilic buffers (e.g., Tris, Glycine) which can react with the isocyanate intermediate, accelerating the forward reaction. Use Phosphate (PBS) or HEPES.
pH Window: Maintain pH between 5.5 and 7.5 .
Why? At pH > 8, hydroxide attack accelerates. At pH < 4, acid catalysis dominates [1].
Part 3: Photostability (The Bromine Risk)
User Query: "My compound is turning slightly yellow/brown in the clear glass vial."
Technical Diagnosis:
This is Photolytic Dehalogenation . The Carbon-Bromine (C-Br) bond on the phenyl ring is weak (~65-70 kcal/mol) compared to C-H or C-C bonds. Exposure to UV or intense visible light causes homolytic cleavage, generating aryl radicals.
The Reaction:
The resulting radicals can dimerize or react with the solvent, leading to complex colored byproducts (often yellow/brown).
Handling Protocol
Storage: Solids and solutions must be stored in amber glass vials .
Experimentation: If working in a brightly lit hood, wrap vessels in aluminum foil.
Solvent Choice: Avoid acetone or ethers for long-term storage, as they can propagate radical chains initiated by the bromine radical.
Arrhenius equation dictates slower degradation rates at low T.
Container
Amber Glass
Blocks UV radiation (290-400nm) that cleaves C-Br bonds.
Usage Window
< 4 hours (Aqueous)
Diarylureas are kinetically unstable in water; prepare fresh.
References
Shaw, W. H., & Bordeaux, J. J. (1955). The Decomposition of Urea in Aqueous Media.[2][3][4][5][6] Journal of the American Chemical Society, 77(18), 4729–4733. Link
Lilov, M. E., & Kirilov, P. (2021). Stability of Urea Solutions in Presence of Buffering Additives.[3] Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. Link
Panyachariwat, N., & Steckel, H. (2014).[5] Stability of Urea in Solution and Pharmaceutical Preparations.[3][5] Journal of Cosmetic Science, 65(3), 187-195.[5] Link
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
A Researcher's Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea
In the landscape of drug discovery and materials science, the precise and unambiguous structural elucidation of novel synthetic compounds is paramount. 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea, a dissymmetric urea deriv...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and materials science, the precise and unambiguous structural elucidation of novel synthetic compounds is paramount. 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea, a dissymmetric urea derivative, presents an interesting case for spectroscopic analysis due to the distinct electronic environments of its substituted aromatic rings. This guide provides an in-depth comparison of analytical techniques for its characterization, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, supplemented by insights from Carbon-13 NMR (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The Central Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules in solution. Its power lies in providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea, ¹H NMR allows us to confirm the presence and substitution patterns of the two aromatic rings and the urea linkage.
Predicted ¹H NMR Spectrum and Peak Assignments
While a publicly available, fully assigned ¹H NMR spectrum for 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea is not readily found in the literature, we can confidently predict its spectral features based on established principles of NMR spectroscopy and data from analogous structures. The spectrum is anticipated to exhibit a series of signals corresponding to the aromatic protons, the urea N-H protons, and the methoxy group protons.
Molecular Structure and Proton Numbering
Caption: Molecular structure of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea with key proton groups labeled.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale for Assignment
N-H (A & B)
8.5 - 9.5
Singlet (broad)
-
The N-H protons of the urea group are acidic and their signals are often broad due to quadrupole broadening and potential hydrogen bonding. Their chemical shift is highly dependent on the solvent and concentration. In DMSO-d6, these peaks are typically sharp singlets.
Ar-H (4-Bromophenyl)
7.3 - 7.6
Doublet
~8-9
The protons on the 4-bromophenyl ring are expected to appear as a pair of doublets due to the para-substitution pattern, creating an AA'BB' system that often simplifies to two doublets. The protons ortho to the bromine will be at a slightly different chemical shift than those meta to it.
Ar-H (2-Methoxyphenyl)
6.8 - 7.2
Multiplet
-
The protons on the 2-methoxyphenyl ring will exhibit more complex splitting patterns due to the ortho-disubstitution. They are expected to appear as a multiplet in the aromatic region.
-OCH₃
~3.8
Singlet
-
The three equivalent protons of the methoxy group will appear as a sharp singlet, as they have no adjacent protons to couple with.
Comparative Analysis of Characterization Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization relies on a multi-technique approach. Below is a comparison of ¹H NMR with other common spectroscopic methods for the analysis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea.
Technique
Information Provided
Advantages
Limitations
¹H NMR
Proton environment, connectivity, and number of protons.
High resolution, detailed structural information.
Requires soluble sample, can have overlapping signals in complex molecules.
¹³C NMR
Number and type of carbon atoms (quaternary, CH, CH₂, CH₃).
Lower sensitivity than ¹H NMR, requires longer acquisition times.
FT-IR
Presence of functional groups (N-H, C=O, C-O, C-Br).
Fast, requires small sample amount, can be used for solid and liquid samples.
Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry
Molecular weight and fragmentation pattern.
High sensitivity, provides molecular formula information.
Does not provide detailed structural connectivity information on its own.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea for structural verification.
Methodology:
Sample Preparation:
Weigh approximately 5-10 mg of the synthesized 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ureas as the N-H protons typically appear as sharper signals and are less prone to exchange with residual water.
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
Instrument Setup:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
Data Acquisition:
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Integrate all signals to determine the relative number of protons for each peak.
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Workflow for Spectroscopic Characterization
Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
The characterization of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea is most effectively achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy serves as the primary tool for detailed structural elucidation, providing invaluable information on the proton framework of the molecule. When complemented with ¹³C NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous confirmation of the compound's identity can be achieved. This multi-faceted analytical approach ensures the scientific rigor required in research and development.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
Comparative
A Comparative Guide to the Potency of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea and Sorafenib
This guide provides a detailed comparison between the well-established multi-kinase inhibitor, Sorafenib, and the investigational compound 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea. As researchers and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparison between the well-established multi-kinase inhibitor, Sorafenib, and the investigational compound 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea. As researchers and drug development professionals, understanding the nuances of potency, mechanism of action, and the experimental frameworks for evaluation is critical. This document is structured to provide not just data, but a comprehensive, field-proven perspective on how to approach such a comparison, grounded in scientific integrity and practical application.
Introduction: Establishing the Benchmarks
Sorafenib (Nexavar) is an FDA-approved oral multi-kinase inhibitor that has become a standard of care for several advanced cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1] Its clinical significance stems from its dual mechanism of action: inhibiting tumor cell proliferation and angiogenesis.[2][3][4] Sorafenib's well-documented potency against a range of kinase targets makes it an essential benchmark for evaluating new chemical entities.
1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea belongs to the diaryl urea class of compounds, a chemical scaffold recognized for its potential in kinase inhibition.[5] Compounds with this structure are of significant interest in oncology research, often designed as inhibitors targeting key signaling pathways implicated in cancer progression.[6][7] While specific, peer-reviewed potency data for this exact molecule is not widely available in public literature, we can infer its potential mechanism and compare it to Sorafenib based on the extensive research into its structural class. This guide provides the necessary protocols to empirically determine its potency and directly compare it to the established benchmark.
Mechanism of Action: A Tale of Two Inhibitors
A compound's potency is intrinsically linked to its mechanism of action. Sorafenib and diaryl ureas, while both kinase inhibitors, achieve their effects through distinct but sometimes overlapping targets.
Sorafenib: The Multi-Targeted Approach
Sorafenib's efficacy is derived from its ability to inhibit a wide array of kinases.[8] It primarily targets:
RAF Kinases (RAF-1, B-RAF): Key components of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation.[2][4]
Receptor Tyrosine Kinases (RTKs): Including Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β), which are essential for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[1][2][9]
Other Kinases: Such as c-KIT, FLT-3, and RET, which are involved in various aspects of tumor progression.[1][4][8]
This multi-targeted action allows Sorafenib to simultaneously attack tumor growth and its supporting vasculature.
Caption: Simplified signaling pathways targeted by Sorafenib.
1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea: A Privileged Scaffold
The diaryl urea moiety is a "privileged structure" in medicinal chemistry, known for its excellent binding properties.[5] Specifically, the urea group's hydrogen bond donor (NH) and acceptor (C=O) capabilities allow it to fit snugly into the ATP-binding pocket of many kinases. These compounds often function as Type II kinase inhibitors .
Causality: Unlike Type I inhibitors that compete with ATP in the active kinase conformation (DFG-in), Type II inhibitors bind to and stabilize an inactive conformation (DFG-out). This is a critical distinction, as targeting an inactive state can offer greater selectivity and potency, as the inactive conformation is often more unique to a specific kinase. The diaryl urea structure is particularly adept at forming key hydrogen bonds with conserved residues in the DFG motif region.[5]
While the specific targets of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea must be determined experimentally, compounds of this class have been successfully developed as inhibitors of p38 MAP kinase, RAF, and VEGFR, among others.[6][7]
Comparative Potency: A Data-Driven Analysis
Potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a given biological process by 50%. A lower IC50 value indicates a higher potency.
Sorafenib: Established IC50 Values
The potency of Sorafenib has been extensively characterized against numerous targets in both cell-free (biochemical) and cell-based assays.
As previously noted, specific IC50 values for this exact compound are not readily found in peer-reviewed literature. However, to provide context for the potential potency of this chemical class, the table below lists IC50 values for other structurally related diaryl urea derivatives.
Expert Insight: The data for derivative C.14 highlights a crucial point in drug development: minor structural changes can lead to dramatic differences in activity.[15] The ortho-methoxy substitution on the phenyl ring of our target compound is identical to C.14, which showed poor activity in that specific study. However, the other half of the molecule differs. This underscores the necessity of direct experimental testing, as one cannot reliably predict potency from structural similarity alone.
Experimental Protocols for Potency Determination
To directly compare the potency of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea to Sorafenib, two fundamental experiments are required: an in vitro kinase assay to assess direct target inhibition and a cell-based viability assay to measure cytotoxic effects.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol determines a compound's ability to directly inhibit a purified kinase enzyme. Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are common due to their high throughput and sensitivity.[16]
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
Preparation: Prepare a serial dilution of the test compounds (1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea and Sorafenib) in DMSO. A typical starting concentration might be 100 µM. Also, prepare the reaction buffer containing the purified target kinase (e.g., B-Raf) and its specific substrate.[17]
Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, and the diluted test compounds. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
Initiation and Incubation: Initiate the reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
Trustworthiness: It is critical to first establish that the reaction is in the linear range with respect to time and enzyme concentration. This ensures that the measured inhibition is not confounded by substrate depletion or enzyme instability.[17]
Detection: Stop the reaction and add a detection reagent like ADP-Glo™ or Kinase-Glo®.[16][18] These reagents measure the amount of ADP produced or ATP remaining, respectively. The resulting luminescent signal is inversely (Kinase-Glo®) or directly (ADP-Glo®) proportional to kinase activity.
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity after exposure to a test compound.[19]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
Cell Seeding: Seed the desired cancer cell line (e.g., A549, HCT-116) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]
Compound Treatment: The next day, replace the media with fresh media containing serial dilutions of the test compounds.
Incubation: Incubate the cells with the compounds for a relevant period, typically 48 to 72 hours.
MTT Addition: Add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[21][22]
Expertise: The principle of this assay relies on mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells.
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[21]
Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control wells. Plot the results and determine the IC50 value using non-linear regression.
Conclusion and Future Directions
This guide establishes a framework for comparing the potency of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea against the clinical benchmark, Sorafenib.
Sorafenib is a potent, well-characterized multi-kinase inhibitor with a dual mechanism targeting both tumor proliferation and angiogenesis. Its IC50 values across a range of kinases and cell lines are firmly established in the low nanomolar to low micromolar range.
1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea belongs to the diaryl urea class, a promising scaffold for Type II kinase inhibitors. While its specific potency is not yet defined in the literature, its chemical structure suggests potential activity against kinases involved in oncogenic signaling. However, as demonstrated by structurally similar compounds, its actual efficacy can only be confirmed through empirical testing.
For researchers in drug development, the path forward is clear. The provided protocols for in vitro kinase inhibition and cell viability assays offer a robust, self-validating system to generate the necessary data. By performing these experiments, a direct, head-to-head comparison of IC50 values can be achieved, authoritatively grounding any claims of potency and providing the critical insights needed to advance novel anti-cancer agents from the bench to the clinic.
References
Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. (Source: Ingenta Connect) [Link]
What is the mechanism of action of Sorafenib (Sorafenib)? (Source: Dr.Oracle) [Link]
Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. (Source: YouTube) [Link]
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (Source: National Center for Biotechnology Information) [Link]
PharmGKB summary: Sorafenib Pathways. (Source: National Center for Biotechnology Information) [Link]
Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research. (Source: Adooq Bioscience) [Link]
MTT Assay Protocol for Cell Viability and Proliferation. (Source: Roche) [Link]
Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. (Source: National Center for Biotechnology Information) [Link]
Dual targeting of Raf and VEGF receptor 2 reduces growth and metastasis of pancreatic cancer through direct effects on tumor cells, endothelial cells, and pericytes. (Source: AACR Journals) [Link]
Design, Synthesis and Characterization of N , N -Diaryl Ureas as p38 Kinase Inhibitors. (Source: Ingenta Connect) [Link]
In vitro kinase assay. (Source: Bio-protocol) [Link]
Rational design, synthesis and evaluation of tyrosine kinase inhibitory effects of novel diaryl urea sorafenib-based derivatives. (Source: DSpace Repository) [Link]
The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib. (Source: PubMed) [Link]
Diaryl Urea: A Privileged Structure in Anticancer Agents. (Source: PubMed) [Link]
Signal Transduction by Vascular Endothelial Growth Factor Receptors. (Source: National Center for Biotechnology Information) [Link]
Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status. (Source: National Center for Biotechnology Information) [Link]
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (Source: Oncology Central) [Link]
In vitro kinase assay. (Source: protocols.io) [Link]
VEGFR and VEGF molecular pathways. Signal transduction resulting from... (Source: ResearchGate) [Link]
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (Source: MDPI) [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (Source: National Center for Biotechnology Information) [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Source: Celtarys Research) [Link]
Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. (Source: National Center for Biotechnology Information) [Link]
Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (Source: PubMed) [Link]
Introduction: The Significance of the Urea Scaffold in Modern Drug Discovery
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Bromophenyl Urea Analogs as Kinase Inhibitors The urea functionality is a cornerstone in medicinal chemistry, prized for its unique ability to act as...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Bromophenyl Urea Analogs as Kinase Inhibitors
The urea functionality is a cornerstone in medicinal chemistry, prized for its unique ability to act as a rigid and effective hydrogen bond donor-acceptor. This characteristic allows urea-containing molecules to form stable, high-affinity interactions with biological targets, particularly protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The diaryl urea motif, specifically, has emerged as a "privileged scaffold" in the design of kinase inhibitors. A prime example is Sorafenib, a multi-kinase inhibitor approved for treating various cancers, which features a central diaryl urea core.[3] This guide focuses on a specific, yet crucial, subset of this class: bromophenyl urea analogs. We will dissect their structure-activity relationships (SAR), providing a comparative analysis of their performance, supported by experimental data and protocols, to arm researchers with the insights needed for rational drug design.
Core Scaffold and the Strategic Role of Bromine
The fundamental structure of the compounds discussed herein is an N,N'-diarylurea, where at least one of the aryl rings is a bromophenyl group. The bromine atom is not merely a bulky substituent; its inclusion is a strategic choice in medicinal chemistry. Its electron-withdrawing nature and size can significantly influence the molecule's electronic properties, binding affinity, metabolic stability, and pharmacokinetic profile. Understanding how the position and chemical context of this bromine atom affect biological activity is the central goal of SAR studies.
Caption: General chemical scaffold of a bromophenyl urea analog.
Dissecting the Structure-Activity Relationship: A Fragment-Based Analysis
To logically analyze the SAR, we can deconstruct the molecule into three key fragments as demonstrated in recent research approaches: the "Bromophenyl Head," the central "Urea Linker," and the "Terminal Aryl Tail."[4]
The Bromophenyl "Head" Group
The substitution pattern on the bromophenyl ring is a critical determinant of activity. The position of the bromine atom (ortho, meta, or para) and the presence of other substituents can drastically alter the compound's interaction with the target kinase.
Position of Bromine: In many kinase inhibitors, a halogen at the para-position of the phenyl ring is optimal for high inhibitory potency.[1] For instance, in a series of Sorafenib analogs designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the compound 6f featuring a 4-bromophenyl group demonstrated significant activity.[5] This is often because the para-position allows the halogen to access a specific hydrophobic pocket within the kinase's ATP-binding site.
Additional Substituents: The introduction of other small, electron-withdrawing groups, such as fluorine, alongside bromine can further enhance potency. Compound 6c (1-(2,4-difluorophenylsulfonyl)-3-...) showed superior VEGFR2 inhibition compared to many other analogs, suggesting that multiple halogen substitutions can be beneficial.[5]
The Urea Linker
The urea moiety (-NH-CO-NH-) is the linchpin of the molecule's interaction with the kinase hinge region. It typically forms two crucial hydrogen bonds with the backbone of the protein, anchoring the inhibitor in the active site.
Hydrogen Bonding: The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. This pattern is fundamental to the high affinity of many diaryl urea kinase inhibitors.[3]
Rigidity and Conformation: The planar and rigid nature of the urea linker helps to correctly orient the two aryl rings for optimal binding, minimizing the entropic penalty upon binding.
The Terminal Aryl "Tail" Group
The second aryl ring system offers the greatest opportunity for modification to enhance potency and selectivity. This part of the molecule often extends into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of larger, more complex groups to pick up additional interactions and tune physicochemical properties.
Targeting the DFG-out Pocket: Many diaryl urea inhibitors, including Sorafenib, are Type II kinase inhibitors.[2] They bind to the inactive "DFG-out" conformation of the kinase, where a key phenylalanine residue of the Asp-Phe-Gly motif is flipped out of its usual position. The terminal aryl group is crucial for stabilizing this inactive conformation.
Improving Solubility and Pharmacokinetics: Modifications to the tail group are frequently used to improve drug-like properties. For example, the N-methylpicolinamide moiety in Sorafenib enhances solubility and contributes to its overall pharmacokinetic profile.[6]
Comparative Performance: A Data-Driven Analysis
The true measure of SAR lies in quantitative data. By comparing the inhibitory concentrations (IC50) of various analogs against a target kinase, clear relationships emerge. Below is a table summarizing data for representative Sorafenib analogs targeting VEGFR2 kinase.
Analysis of Data:
From this limited dataset, we can draw initial conclusions. While the parent drug Sorafenib (with a chloro and trifluoromethyl substitution) shows the highest potency, the 4-bromo analog 6f retains significant activity against both the isolated kinase and cancer cell lines.[5] The 2,4-difluoro analog 6c shows even stronger kinase inhibition than the bromo-analog, highlighting that a combination of smaller halogens can sometimes be more effective than a single larger one.[5] These results underscore the principle that SAR is a multi-variable equation, where the interplay of steric and electronic effects dictates the final biological outcome.
Experimental Protocols
To ensure scientific integrity, the protocols described below are self-validating systems for the synthesis and evaluation of these analogs.
Protocol 1: Synthesis of an Unsymmetrical N-(4-bromophenyl)-N'-(aryl)urea
This protocol describes a common and reliable method for synthesizing unsymmetrical diaryl ureas using triphosgene as a phosgene equivalent to generate an isocyanate in situ, which then reacts with a second aniline.[7][8]
Workflow Diagram:
Caption: Workflow for the synthesis of a bromophenyl urea analog.
Step-by-Step Methodology:
Safety First: Conduct the reaction in a well-ventilated fume hood. Triphosgene is toxic and reacts with moisture to release phosgene gas. Wear appropriate personal protective equipment (PPE).
Isocyanate Formation: To a solution of triphosgene (0.5 equivalents) in anhydrous toluene (10 mL) at 0 °C under an inert atmosphere (e.g., Argon), slowly add a solution of 4-bromoaniline (1.2 equivalents) in anhydrous ethyl acetate (10 mL).[8]
Reaction: Allow the mixture to warm to room temperature and then heat to 80 °C for 3-4 hours to ensure complete formation of the 4-bromophenyl isocyanate intermediate.[8]
Urea Formation: Cool the reaction mixture to room temperature. Add the desired terminal aryl amine (1.0 equivalent) to the solution.
Stirring: Stir the reaction mixture at room temperature for 12-24 hours. The product will often precipitate out of the solution as a solid.
Isolation: Collect the solid product by vacuum filtration. Wash the solid with diethyl ether to remove any unreacted starting materials.[8]
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N,N'-diarylurea.
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR2)
This protocol outlines a standard method to determine the inhibitory activity of a synthesized compound against a target kinase.
Step-by-Step Methodology:
Reagents and Plate Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). In a 96-well plate, add the kinase buffer to all wells.
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute into the kinase buffer. Add the diluted compound to the appropriate wells. Include a positive control (a known inhibitor like Sorafenib) and a negative control (DMSO vehicle).
Kinase and Substrate Addition: Add the recombinant human VEGFR2 kinase enzyme to each well. Subsequently, add a solution containing the peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP.
Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a specified time (e.g., 60-90 minutes) to allow the kinase reaction to proceed.
Detection: Stop the reaction by adding a detection reagent. A common method is to use an antibody that specifically recognizes the phosphorylated substrate. The signal can be detected using various methods, such as fluorescence, luminescence, or absorbance, depending on the assay kit.
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The structure-activity relationship of bromophenyl urea analogs is a rich field for the development of potent and selective kinase inhibitors. The key takeaways are the importance of the bromine's position on the "head" group, the essential hydrogen-bonding role of the urea linker, and the vast potential for optimization in the "tail" region to achieve desired potency and pharmacokinetic properties. The data clearly show that while a 4-bromo substitution is a viable strategy for maintaining high activity, further exploration of multi-halogenated patterns and diverse tail fragments is warranted. The provided protocols offer a robust framework for synthesizing and evaluating new analogs in this promising chemical space, paving the way for the next generation of targeted therapeutics.
References
Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(10), 1-65.
Papakyriakou, A., Zervou, M., & Kourounakis, A. P. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistrySelect, 5(4), 1435-1442.
Altman, R. A., Shpiro, N. A., & Buchwald, S. L. (2007). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions.
Papakyriakou, A., Zervou, M., & Kourounakis, A. P. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistrySelect, 5(4), 1435-1442. [Note: Same as Ref 2, provided by search tool]
Prasad, K. R., & Kumar, C. S. (2013). Synthesis and SAR studies of urea and thiourea derivatives of gly/pro conjugated to piperazine analogue as potential AGE inhibitors. Protein & Peptide Letters, 20(8), 888-897.
Reddy, G. N., & Kumar, M. S. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 6(5), 2841-2848.
Cieplik, J., & Brytan, M. (2021). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(1), 51.
Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.
Perry, B., et al. (2018). Diaryl Ureas as an Antiprotozoal Chemotype. ACS Medicinal Chemistry Letters, 9(10), 1039-1044.
Prasad, K. R., & Kumar, C. S. (2013). Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors. Protein & Peptide Letters, 20(8).
Harris, P. A., et al. (2004). Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor. Bioorganic & Medicinal Chemistry Letters, 14(1), 139-142.
Lallemand, M. C., et al. (2021). Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry, 19(29), 6439-6450.
Lallemand, M. C., et al. (2021). Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry, 19(29), 6439-6450. [Note: Same as Ref 12, provided by search tool]
Kurzer, F. (1950). ARYLUREAS I.
Song, D. Q., et al. (2008). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 15(28), 2936-2948.
Sbardella, G., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1008581.
Chemical Synthesis Database. (n.d.). N-(4-bromophenyl)urea. Retrieved February 12, 2024, from [Link]
Asati, V., Mahapatra, D. K., & Bharti, S. K. (2019). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Journal of Controlled Release, 301, 1-22.
Fotsch, C., et al. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 44(14), 2344-2356.
Wang, Y., et al. (2016). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules, 21(10), 1357.
Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research, 2(2), 337-345.
Akwii, R., et al. (2021). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Bioorganic & Medicinal Chemistry, 40, 116179.
A Senior Application Scientist's Guide to Validating the Purity of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea via Thin-Layer Chromatography
Introduction: The Imperative of Purity in Drug Discovery In the landscape of drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of saf...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound at the center of our discussion, 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea, is a representative small molecule whose journey from synthesis to potential therapeutic application is critically dependent on rigorous purity assessment. Even trace impurities can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.
This guide provides an in-depth, experience-driven protocol for validating the purity of this specific urea derivative using Thin-Layer Chromatography (TLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, establish a self-validating experimental design, and objectively compare TLC with other prevalent analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to purity validation.
Pillar 1: The Principle and Power of Thin-Layer Chromatography
Thin-Layer Chromatography is a planar chromatographic technique prized for its speed, simplicity, and cost-effectiveness in separating components of a mixture.[1][2] The separation operates on the principle of differential partitioning. A sample is spotted onto a stationary phase (typically silica gel on a plate), and a solvent system, the mobile phase, moves up the plate via capillary action.
The core of the separation lies in the continuous competition of the analyte molecules between the stationary phase and the mobile phase.
Stationary Phase: For our target compound, we use silica gel, a polar adsorbent rich in surface silanol groups (Si-OH).[2]
Mobile Phase: A liquid solvent or mixture of solvents that carries the sample up the plate.
Compounds with a higher affinity for the polar stationary phase will move more slowly, while compounds more soluble in the mobile phase will travel further up the plate. This differential migration results in the separation of the initial mixture into distinct spots. The purity of the target compound is initially assessed by the presence of a single spot.[3]
Pillar 2: A Self-Validating TLC Protocol for Purity Assessment
A robust analytical protocol must be inherently self-validating. This is achieved by incorporating controls and system suitability checks that confirm the method's performance for its intended purpose, in line with principles outlined in authoritative guidelines like those from the International Council for Harmonisation (ICH).[4][5][6]
Experimental Workflow Overview
The following diagram outlines the logical flow of the TLC purity validation process, from initial preparation to final data analysis and interpretation.
Caption: End-to-end workflow for TLC purity validation.
Reference Standard: Certified pure standard of the same compound.
TLC Plates: Silica gel 60 F254 plates (the "F254" indicates a fluorescent indicator for UV visualization at 254 nm).[2]
Mobile Phase (Eluent): A starting recommendation is a 3:1 mixture of n-Hexane and Ethyl Acetate (v/v).
Causality: The target molecule, a substituted diphenylurea, is of intermediate polarity. Hexane (non-polar) and Ethyl Acetate (polar) provide a tunable solvent system.[7] The 3:1 ratio is a common starting point for such compounds.[8] Adjustments may be necessary; if the compound runs too high (high Rf), increase the proportion of hexane. If it remains near the baseline (low Rf), increase the ethyl acetate.[3][7]
Spotting Solvent: Acetone or Dichloromethane (volatile solvents that readily dissolve the analyte).
Solution Preparation: Prepare solutions of both the sample and the reference standard at a concentration of approximately 1 mg/mL in the chosen spotting solvent.
Chamber Equilibration: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the chamber and allow it to saturate with solvent vapor for at least 15-20 minutes.
Causality: A saturated chamber ensures a uniform vapor environment, which leads to consistent solvent front movement and more reproducible Rf values.
3. TLC Plate Spotting:
Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the TLC plate.
Apply small, concentrated spots of the solutions onto the baseline using a capillary tube. Label three lanes:
Lane 1 (Reference): Spot the reference standard solution.
Lane 2 (Sample): Spot the sample solution.
Lane 3 (Co-spot): Spot the reference standard, and then apply the sample solution directly on top of the same spot.
Causality: The co-spot lane is a critical self-validating control. If the sample and reference are identical, this lane will show a single, well-defined spot. If they are different, or if significant impurities are present, multiple spots or an elongated spot will appear.
4. Development:
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the lid.
Allow the mobile phase to ascend the plate via capillary action.
When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.[3]
5. Visualization & Analysis:
Allow the plate to dry completely in a fume hood.
Visualize the plate under a UV lamp at 254 nm. The aromatic rings in the target molecule will absorb the UV light, appearing as dark spots against the green fluorescent background of the plate.[9][10]
Lightly circle all visible spots with a pencil.
Purity Assessment: A pure sample should ideally show a single spot in Lane 2. Any additional spots are indicative of impurities.[3]
Identity Confirmation: The spot in Lane 2 should have the same appearance and vertical position as the spot in Lane 1.
Calculate the Retention Factor (Rf): The Rf value is a key characteristic used for identification.[11][12] It is a ratio calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[13]
Measure the distance from the baseline to the center of each spot and to the solvent front line. The Rf value for the sample spot should match that of the reference standard. An ideal Rf value for good separation is typically between 0.3 and 0.7.[3]
Interpreting the Results: A Decision Framework
The visual output of the TLC plate provides immediate, actionable data.
Caption: Decision tree for interpreting TLC purity results.
Pillar 3: Comparative Analysis with Alternative Techniques
While TLC is an excellent tool for rapid qualitative assessment, it is crucial to understand its position relative to other analytical methods used for purity determination, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[14][15]
Feature
Thin-Layer Chromatography (TLC)
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Principle
Planar chromatography; separation based on differential partitioning between a solid stationary phase and liquid mobile phase.[2]
Column chromatography; high-pressure pumping of a liquid mobile phase through a column packed with a solid stationary phase.[14]
Column chromatography; separation of volatile compounds in a gaseous mobile phase passing through a column.[15]
High (multiple samples can be run simultaneously on one plate).
Low (typically one sample at a time, though autosamplers help).
Moderate (with autosampler).
Suitability for Target
Excellent for a rapid purity check of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea.
The gold standard for precise quantification of purity and impurities.
Not suitable, as the compound is not sufficiently volatile without derivatization.
Synergistic Application:
For comprehensive drug development in accordance with ICH guidelines, TLC and HPLC are often used synergistically.[16]
TLC in Synthesis: Used to rapidly monitor the progress of the chemical reaction that produces the target urea and to quickly assess the purity of column chromatography fractions during purification.
HPLC in Quality Control: Used for the final, quantitative determination of purity (e.g., reporting a purity of 99.8%) and for creating a detailed impurity profile for batch release and stability studies.[5]
Conclusion
Validating the purity of a compound like 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea is a critical step in the research and development pipeline. Thin-Layer Chromatography serves as an indispensable tool for this purpose, offering a rapid, cost-effective, and reliable method for qualitative purity assessment. By employing a self-validating protocol that includes a reference standard and a co-spot lane, researchers can generate trustworthy data with high confidence. While TLC excels at providing a quick purity snapshot, it is best complemented by high-resolution quantitative techniques like HPLC for final lot release and regulatory submissions. Understanding the strengths and limitations of each method allows the modern scientist to build a robust and efficient analytical workflow, ensuring the quality and integrity of their compounds from the bench to potential clinical application.
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency
URL: [Link]
Title: Rf Value In Chromatography: Calculation And Significance
Source: Perpusnas
URL: [Link]
Title: ICH Guidelines for Analytical Method Validation Explained
Source: AMSbiopharma
URL: [Link]
Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods
Source: BioPharm International
URL: [Link]
Title: Thin Layer Chromatography (TLC)
Source: University of California, Los Angeles (UCLA)
URL: [Link]
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview
Source: Pharma Talks (YouTube)
URL: [Link]
Title: ICH guideline Q2(R2) on validation of analytical procedures
Source: European Medicines Agency (EMA)
URL: [Link]
Title: How to Calculate Rf TLC
Source: Oreate AI Blog
URL: [Link]
Title: Calculating retention factors for TLC | AP Chemistry | Khan Academy
Source: Khan Academy (YouTube)
URL: [Link]
Title: Thin-layer chromatography of simple urea-formaldehyde-methanol reaction products. Part II. Quantitative aspects
Source: Analyst (RSC Publishing)
URL: [Link]
Title: The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled.
Source: BYJU'S
URL: [Link]
Title: TLC for urea : r/Chempros
Source: Reddit
URL: [Link]
Title: Chromatography: Solvent Systems for TLC
Source: University of Rochester
URL: [Link]
Title: TLC for urea : r/OrganicChemistry
Source: Reddit
URL: [Link]
Title: Robust and General Procedure for Carbon Isotope Labeling of Linear Urea Derivatives with Carbon Dioxide
Source: The Royal Society of Chemistry
URL: [Link]
IR Spectrum Interpretation Guide: 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea
Executive Summary This technical guide provides a detailed infrared (IR) spectroscopic analysis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , a diarylurea derivative often utilized as a scaffold in kinase inhibitor deve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a detailed infrared (IR) spectroscopic analysis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea , a diarylurea derivative often utilized as a scaffold in kinase inhibitor development (e.g., Sorafenib analogs) and as a model substrate in green chemistry synthesis.
Unlike standard spectral libraries, this guide focuses on the comparative performance of the target molecule against structural analogues. It highlights the diagnostic "Ortho-Effect"—an intramolecular hydrogen bonding interaction facilitated by the 2-methoxy substituent—which serves as a critical quality control (QC) marker for distinguishing this specific isomer from its regioisomers.
Part 1: Chemical Identity & Structural Context
Structural Overview
The target molecule consists of a urea linker bridging two phenyl rings with distinct electronic environments:
Ring A: 4-Bromophenyl (Electron-withdrawing halogen at para position).
Ring B: 2-Methoxyphenyl (Electron-donating ether at ortho position).
The "Ortho-Effect" Mechanism
The defining feature of this molecule's spectrum is the intramolecular hydrogen bond between the urea N-H and the oxygen of the ortho-methoxy group. This locks the molecule into a pseudo-cyclic planar conformation, distinct from the more flexible para-methoxy isomers.
Figure 1: Structural connectivity highlighting the intramolecular hydrogen bond (Ortho-Effect) that shifts vibrational frequencies.
Part 2: Detailed IR Spectrum Analysis
The following analysis compares the target molecule against 1,3-Diphenylurea (DPU) as a baseline reference.
Diagnostic Peak Assignments
Note: Values are derived from diarylurea structural analogues and general spectroscopic rules for substituted ureas.
Functional Group
Vibration Mode
Target Frequency (cm⁻¹)
Reference (DPU) (cm⁻¹)
Performance Difference (Shift Interpretation)
N-H (Urea)
Stretching ()
3250 - 3350
~3300 - 3320
Key Differentiator: The ortho-OMe group creates an intramolecular H-bond, often broadening or splitting this band compared to the single sharp peak of DPU.
C=O (Amide I)
Stretching ()
1640 - 1660
1655
The resonance from the electron-rich methoxy ring competes with the electron-poor bromo ring. The intramolecular H-bond may slightly lower this frequency relative to non-bonded isomers.
Amide II
N-H Bending ()
1540 - 1560
1550
Characteristic "mixed mode" (CN stretch + NH bend). Diagnostic of the secondary amide/urea linkage.
C-O-C (Ether)
Asymmetric Stretch
1240 - 1260
Absent
Identity Marker: Strong band confirming the presence of the methoxy group. Absent in DPU.
C-O-C (Ether)
Symmetric Stretch
1020 - 1050
Absent
Identity Marker: Secondary confirmation of the methoxy ether linkage.
C-Br
Aryl-Halide Stretch
500 - 700
Absent
Identity Marker: Strong, sharp bands in the fingerprint region.
Deep Dive: The Fingerprint Region
While the functional group region (1500–4000 cm⁻¹) confirms the urea synthesis, the fingerprint region (400–1500 cm⁻¹) validates the substitution pattern.
Aromatic C=C: Expect bands at ~1590 cm⁻¹ and ~1490 cm⁻¹. The 1590 band is often enhanced by conjugation with the urea nitrogen.
Substitution Patterns:
Para-substitution (Bromophenyl ring): Look for a strong bending band near 820–840 cm⁻¹ .
Ortho-substitution (Methoxyphenyl ring): Look for a strong bending band near 750 cm⁻¹ .
Part 3: Comparative Performance Guide
This section guides the researcher in distinguishing the target product from common alternatives or impurities.
Target vs. Regioisomer (Para-Methoxy)
If you synthesized the compound using 4-methoxyaniline instead of 2-methoxyaniline, the IR spectrum will change significantly in the N-H region.
Target (Ortho-Isomer): N-H band is affected by intramolecular H-bonding. May appear lower in frequency or show a distinct shoulder.
Alternative (Para-Isomer): Lacks the intramolecular H-bond. The N-H stretch typically appears at a higher frequency and is sharper (in dilute solution) or dominated solely by intermolecular H-bonding (in solid state).
Decision Logic for Identification
Use this logic flow to validate your product.
Figure 2: Spectral decision tree for validating product identity.
Part 4: Experimental Protocol
Synthesis Context (Green Chemistry)
This molecule is frequently synthesized via the nucleophilic addition of 2-anisidine to 4-bromophenyl isocyanate . This reaction is atom-economical and often conducted in green solvents (e.g., ethanol or water/ethanol mixtures) or solvent-free conditions.
Sample Preparation & Acquisition
To ensure reproducible data, follow this self-validating protocol:
Sample State: Isolate the solid product. (Literature MP for analogous ureas suggests a solid with MP > 150°C; ensure the sample is dry).
Technique:ATR-FTIR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid moisture interference in the N-H region.
Procedure:
Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Background scan (air).
Place ~5 mg of sample on the crystal. Apply high pressure to ensure contact.
Validation: Check the baseline. If the baseline slopes significantly at high wavenumbers, contact is poor. Re-clamp.
Baseline Correction: Apply automatic baseline correction to flatten the fingerprint region.
Normalization: Normalize the C=O peak (Amide I) to 1.0 absorbance units to facilitate overlay with reference spectra.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Foundational text for Urea N-H and C=O assignments).
NIST Chemistry WebBook. Infrared Spectrum of 1,3-Diphenylurea. National Institute of Standards and Technology.[1][2] Link
Sigma-Aldrich. Product Specification: 1-(4-Bromophenyl)-3-(4-methoxyphenyl)urea (Para-isomer analogue). Link
Shaik, T. B., et al. (2014).[3] "Catalyst-free green synthesis of urea and thiourea derivatives." Bulgarian Chemical Communications, 46(4), 724–730.[3] (Provides experimental context for diarylurea synthesis). Link
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (Theoretical basis for substituent effects). Link
Chemical Class: Halogenated Di-substituted Phenylurea
Primary Disposal Driver: Presence of Bromine (Halogen) and Phenylurea scaffold .
Critical Safety Directive: Do NOT dispose of down the drain. This compound requires high-temperature incineration to prevent the formation of toxic halogenated byproducts.
Chemical Identity & Hazard Profiling
Note on Data Availability: Specific toxicological data for the 2-methoxy isomer is limited in public registries. The protocols below are derived from Structure-Activity Relationships (SAR) using the well-characterized 4-methoxy isomer (CAS: 195452-21-2) and general halogenated phenylurea class behaviors. This is the standard precautionary approach in industrial hygiene.
Must be kept out of water systems. PPE is mandatory.
Combustion Products
, , Hydrogen Bromide (HBr)
Incineration requires acid-gas scrubbing.
Reactivity
Stable; Incompatible with strong oxidizers.
Do not mix with Nitric Acid or Peroxides in waste streams.
Waste Segregation Strategy (Decision Tree)
Effective disposal begins with segregation. Mixing halogenated organics with non-halogenated solvents increases disposal costs and safety risks.
Figure 1: Waste segregation decision tree. Note: Even if dissolved in a non-halogenated solvent (like DMSO), the presence of the brominated solute often necessitates treating the entire mixture as a "Halogenated Waste Stream" depending on the concentration and local facility rules.
Disposal Path: High-temperature incineration (>1100°C) with flue gas scrubbing to neutralize HBr.
Scenario B: Liquid Waste (Solutions)
Container: Glass or HDPE solvent carboy (UN-rated).
Segregation Rule:
Best Practice: Consolidate into the Halogenated Solvent waste stream (e.g., with Dichloromethane/Chloroform waste).
Reasoning: Most waste handlers will burn halogenated streams at higher temperatures. Putting this brominated compound into a non-halogenated stream (like Acetone waste) creates a compliance violation because the incinerator for non-halogens may not have the necessary scrubbers for the HBr gas produced.
Incompatibility: Ensure the solution pH is neutral. Avoid mixing with bleach (Sodium Hypochlorite), as urea derivatives can theoretically form unstable N-chloro compounds, though this is less critical than with primary amines.
Scenario C: Contaminated Debris (Sharps/PPE)
Sharps: Place needles/syringes in a red biohazard/sharps bin labeled "Chemically Contaminated".
Soft Debris: Gloves, paper towels, and weigh boats should be double-bagged in clear polyethylene bags, sealed, and tagged as "Hazardous Debris: Halogenated Urea Contamination" .
Emergency Spill Response Protocol
In the event of a spill, immediate containment is required to prevent environmental release.
Figure 2: Immediate spill response workflow.
Step-by-Step Spill Cleanup:
Isolate: Evacuate the immediate area if dust is airborne.[3][4]
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use an N95 or P100 respirator if powder is loose.
Dry Spill: Gently sweep powder into a dust pan or scoop. Avoid creating dust.[1][3][4][6] Do not use a standard vacuum cleaner.
Wet Spill: Absorb with vermiculite, sand, or commercial chemical spill pads.
Decontamination: Wipe the surface with a solvent (Acetone or Ethanol) to solubilize residues, then wash with soap and water. Collect all wipes into the hazardous waste bin.
Regulatory & Compliance Context
EPA (USA): While not explicitly P-listed or U-listed, this compound falls under 40 CFR 261.24 characteristics if it exhibits toxicity. However, it is universally managed as "Non-RCRA Regulated Hazardous Waste" (unless specific toxicity testing proves otherwise) but must be incinerated as a halogenated organic.
EU (REACH): Treat as Aquatic Chronic Category (H411/H412). Do not allow release into drains (WFD - Water Framework Directive).
References
Sigma-Aldrich. (n.d.).[7] Safety Data Sheet for 1-(4-Bromophenyl)-3-(4-methoxyphenyl)urea (Analogous Isomer). Retrieved from [7]
PubChem. (n.d.). Compound Summary: Phenylurea Derivatives Toxicity. National Library of Medicine. Retrieved from
US EPA. (2024). Hazardous Waste Management of Halogenated Organics. Retrieved from
TCI Chemicals. (2023).[3][4] Safety Data Sheet for (4-Methoxyphenyl)urea. Retrieved from
Personal protective equipment for handling 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea
As a Senior Application Scientist, this guide is designed to provide you with the essential safety and logistical information for handling 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea. Our commitment is to empower your rese...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide is designed to provide you with the essential safety and logistical information for handling 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea. Our commitment is to empower your research by ensuring you can work safely and effectively, building a foundation of trust that extends beyond the product itself.
Guiding Principle: A Proactive Approach to Safety
Our safety recommendations are therefore synthesized from the hazard profiles of structurally similar compounds. This approach allows us to anticipate potential risks and establish comprehensive protective measures.
Hazard Assessment Based on Structural Analogs
To build a reliable safety protocol, we must analyze the hazards associated with the key functional groups in 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea.
Core Protocol: Personal Protective Equipment (PPE)
The following PPE is mandatory for all procedures involving the handling of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea. The goal is to create a complete barrier between the researcher and the chemical.
PPE Category
Specification
Rationale for Use
Respiratory Protection
NIOSH-approved N95 respirator or higher.
The compound is a solid that can form dust.[1] Given the potential toxicity inferred from its analogs, preventing inhalation of airborne particles is critical.[4]
Hand Protection
Nitrile gloves (double-gloving recommended).
Protects against skin irritation and absorption.[2] Double-gloving provides an extra layer of safety during active handling and allows for the safe removal of a contaminated outer glove.
Eye & Face Protection
Chemical safety goggles and a face shield.
Goggles provide a seal against dust and splashes. A face shield offers a broader barrier of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[2][7]
Body Protection
Chemically resistant lab coat and full-length pants.
A lab coat protects skin and personal clothing from contamination. Full-length pants and closed-toe shoes are standard laboratory practice to ensure no skin is exposed.[3]
Operational Plan: From Preparation to Disposal
A structured workflow minimizes the opportunity for error and exposure. The following diagrams and steps outline a self-validating system for safe handling.
Caption: A three-phase workflow for safe chemical handling.
Step-by-Step Methodology:
Preparation (Phase 1):
Work Area: All handling of the solid compound must occur within a certified chemical fume hood. Verify the hood's certification date and ensure the airflow monitor is functioning correctly.
PPE Inspection: Before beginning, carefully inspect all PPE for defects such as cracks in goggles or tears in gloves.[7]
Materials: Prepare all necessary labware and solvents. Ensure all containers are appropriately labeled.
Active Handling (Phase 2):
Donning PPE: Don PPE in the following order: lab coat, safety goggles, respirator, then gloves (inner pair, then outer pair).
Weighing/Transfer: When weighing the powder, use a chemical-resistant spatula and weighing paper. Perform these actions deep within the fume hood to contain any dust. Avoid creating airborne dust by handling the material gently.
Execution: Keep the fume hood sash as low as possible during the experiment to maximize containment efficiency.
Decontamination & Disposal (Phase 3):
Surface Cleaning: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wipe down the area with 70% ethanol or another appropriate solvent, followed by soap and water.
Waste Management: Segregate all waste materials as detailed in the disposal plan below.
Doffing PPE: Remove PPE in an order that minimizes contamination: remove outer gloves, face shield, lab coat, inner gloves, then goggles, and finally the respirator upon exiting the lab. Wash hands thoroughly with soap and water.[8]
Disposal Plan: Compliant Waste Management
Due to its nature as a brominated organic compound, 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea and all materials contaminated with it must be disposed of as hazardous waste.[5] Do not dispose of this chemical down the drain.
Caption: Compliant disposal pathway for halogenated chemical waste.
Disposal Protocol:
Segregation: At the point of generation, separate waste into two streams: solid and liquid.
Containment:
Solid Waste: Place all contaminated solid items into a designated, clearly labeled hazardous waste container for "Halogenated Solid Waste."
Liquid Waste: Pour all contaminated liquids into a designated, sealed, and compatible container labeled "Halogenated Liquid Waste." Include the chemical name and approximate concentration on the label.
Final Disposal: Store the sealed waste containers in a designated satellite accumulation area. Follow your institution's procedures to schedule a pickup by the Environmental Health & Safety (EH&S) department for final disposal, likely via incineration at a licensed facility.[5]
Emergency Response
Immediate and correct action is vital in the event of an exposure.
Exposure Type
Protocol
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[9]
Eye Contact
Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
Inhalation
Move the individual to fresh air immediately. If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.[8]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[8]
Small Spill
For minor spills contained within a fume hood, use an absorbent material to clean the area. Place the used absorbent material in the halogenated solid waste container. Decontaminate the area thoroughly.
Large Spill
Evacuate the immediate area and alert others. Contact your institution's EH&S emergency line immediately. Do not attempt to clean up a large spill without specialized training and equipment.
References
Huaxin Fertiliser Machinery. How to Store and Handle Urea Khad Safely. [Link]
Taylor & Francis Online. (2007-01-24). The Control of Brominated By-products and the Removal of Organic Pollutants during the Ozone/Hydrogen Peroxide Treatment of Secondary Effluent. [Link]